N-Nitrosodipropylamine-d14
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKFDHTUAUWZPQ-ZLKPZJALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-96-3 | |
| Record name | 93951-96-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Nitrosodipropylamine-d14: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodipropylamine (NDPA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in numerous animal species and are reasonably anticipated to be human carcinogens. The deuterated isotopologue, N-Nitrosodipropylamine-d14 (NDPA-d14), serves as an invaluable tool in the study of its non-labeled counterpart. Due to their identical physicochemical properties, NDPA-d14 is primarily utilized as an internal standard in analytical methodologies, particularly mass spectrometry, to enable precise quantification and tracing of NDPA in complex biological and environmental matrices. Understanding the mechanism of action of NDPA is therefore crucial for assessing its toxicological risk and for the development of potential mitigation strategies. This technical guide provides an in-depth overview of the core mechanisms of NDPA's biological activity, with a focus on its metabolic activation, interaction with cellular macromolecules, and the subsequent cellular consequences.
Data Presentation
Carcinogenicity of N-Nitrosodipropylamine (NDPA)
The carcinogenic potential of NDPA has been evaluated in various animal models. The TD50, the chronic dose rate in mg/kg body weight/day that would induce tumors in half of the test animals that would have remained tumor-free at zero dose, is a key metric for carcinogenic potency.
| Species | Sex | Route of Administration | Target Organs | TD50 (mg/kg/day) | Reference |
| Rat | Male | Oral (Drinking Water) | Liver, Esophagus, Nasal Cavity | 0.186 | [1] |
| Rat | Female | Oral (Gavage) | Liver, Esophagus, Nasal Cavity | Not specified | [2] |
| Mouse | Male | Oral (Gavage) | Forestomach, Lungs | Not specified | [2] |
| Monkey | - | Intraperitoneal | Liver | 0.0121 | [1] |
Note: TD50 values can vary depending on the specific experimental conditions and statistical models used. The values presented here are indicative of the potent carcinogenicity of NDPA.
Enzyme Kinetics of NDPA Metabolism
The metabolic activation of NDPA is a critical step in its mechanism of action and is primarily catalyzed by cytochrome P450 (CYP) enzymes. The Michaelis-Menten constants, Km and Vmax, describe the kinetics of these enzymatic reactions, where Km is the substrate concentration at half-maximal velocity and Vmax is the maximum reaction velocity.
| CYP Isoform | Species | System | Km (µM) | Vmax (nmol/min/nmol CYP) | Reference |
| CYP2E1 | Human | Liver Microsomes | ~66 | 1.44 (nmol nitrite/min/nmol P450) | |
| CYP2B1 | Rat | Purified, reconstituted system | Not specified | High activity | [3] |
| CYP2E1 | Rat | Liver Microsomes | Not specified | Catalyzes depropylation | [3] |
Note: Kinetic parameters can be influenced by the experimental system (e.g., purified enzymes vs. microsomes) and conditions. The data indicates a significant role for CYP2E1 in the metabolism of NDPA.
Core Mechanism of Action
The carcinogenic activity of N-Nitrosodipropylamine is not inherent to the molecule itself but requires metabolic activation to generate reactive electrophilic species that can interact with cellular macromolecules, most notably DNA.
Metabolic Activation Pathway
The primary pathway for the bioactivation of NDPA is through oxidative metabolism mediated by cytochrome P450 enzymes, predominantly CYP2E1 and CYP2B1. This process involves the hydroxylation of the α-carbon atom of one of the propyl chains.
References
Metabolism and Toxicology of Deuterated N-Nitrosodipropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism and toxicology of deuterated N-Nitrosodipropylamine (NDPA), a compound of significant interest in carcinogenicity research and drug development. Given the limited direct experimental data on deuterated NDPA, this guide synthesizes findings from studies on non-deuterated NDPA and draws parallels from well-documented research on other deuterated nitrosamines, particularly N-nitrosodimethylamine (NDMA).
Introduction
N-Nitrosodipropylamine is a potent animal carcinogen, primarily inducing tumors in the liver, nasal cavity, and esophagus.[1] Its carcinogenicity is intrinsically linked to its metabolic activation by cytochrome P450 (CYP) enzymes. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the metabolic fate and toxicological profile of xenobiotics. This "deuterium isotope effect" is a critical consideration in drug development and toxicological risk assessment. Deuterated nitrosamines are also invaluable as internal standards in analytical chemistry for tracing metabolic pathways and quantifying exposure.[2]
Metabolism of N-Nitrosodipropylamine
The metabolism of NDPA is a critical prerequisite for its carcinogenic activity and proceeds primarily through three oxidative pathways targeting the propyl chains: α-, β-, and γ-hydroxylation.[1]
-
α-Hydroxylation: This is considered the principal bioactivation pathway.[1] It is catalyzed mainly by CYP2E1 and CYP2B1 and leads to the formation of an unstable α-hydroxy-NDPA.[1][3][4] This intermediate spontaneously decomposes to yield a reactive diazonium ion, which is a potent alkylating agent capable of forming DNA adducts, thereby initiating carcinogenesis.[1][5]
-
β-Hydroxylation: This pathway results in the formation of N-nitroso-2-hydroxypropylpropylamine, which can be further oxidized. This pathway is also implicated in the formation of methylating species.[6]
-
γ-Hydroxylation: This is a minor metabolic route that produces N-nitroso-3-hydroxypropylpropylamine.[5]
The Deuterium Isotope Effect
The substitution of hydrogen with deuterium at the α-carbon of the propyl chain is expected to significantly slow down the rate of α-hydroxylation. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in CYP-mediated metabolism.[7][8][9][10]
Studies on deuterated N-nitrosodimethylamine (NDMA-d6) have demonstrated a pronounced kinetic isotope effect. Complete deuteration of NDMA led to a significant reduction in its metabolic oxidation rate when co-administered with non-deuterated NDMA.[11] While high doses of NDMA and NDMA-d6 showed similar levels of DNA alkylation in the liver, at lower doses, NDMA-d6 produced one-third less liver DNA alkylation but three times more kidney DNA alkylation.[11] This suggests that the reduced first-pass metabolism in the liver allows more of the deuterated compound to reach other organs.[11]
Based on these findings, it is highly probable that α-deuteration of NDPA would similarly decrease its rate of metabolic activation, leading to reduced carcinogenicity in primary target organs like the liver.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and toxicology of NDPA and the anticipated effects of deuteration based on studies of analogous compounds.
Table 1: Carcinogenicity of N-Nitrosodipropylamine in Animal Models
| Species | Route of Administration | Target Organs | Tumor Incidence | Reference |
| Rat | Oral | Liver, Nasal Cavity, Esophagus | High | [1] |
| Hamster | Intratracheal Instillation | Respiratory Organs | 72% | [1] |
| Mouse | Oral | Liver | Not specified | [1] |
| Monkey | Oral | Liver | Not specified | [1] |
Table 2: Inferred Pharmacokinetic Parameters of Deuterated NDPA (based on NDMA data)
| Parameter | N-Nitrosodipropylamine (NDPA) | Deuterated NDPA (NDPA-d14) (Inferred) | Rationale/Reference |
| Metabolic Clearance | High | Lower | Slower CYP-mediated α-hydroxylation due to the kinetic isotope effect.[11][12] |
| Bioavailability (Oral) | Low | Higher | Reduced first-pass metabolism in the liver.[11] |
| Half-life | Short | Longer | Decreased rate of elimination.[11] |
| Liver DNA Adducts | High | Lower | Reduced formation of the reactive alkylating species.[11] |
| Extrahepatic DNA Adducts | Lower | Potentially Higher | Increased systemic circulation allowing for metabolism in other tissues.[11] |
Toxicology of Deuterated N-Nitrosodipropylamine
The primary toxicological concern for NDPA is its carcinogenicity, which is a direct consequence of its metabolic activation to DNA-damaging electrophiles.[1][5] The formation of DNA adducts, if not repaired, can lead to mutations and the initiation of cancer.[1][8][13][14]
Given the anticipated reduction in metabolic activation due to deuteration, NDPA-d14 is expected to exhibit lower carcinogenic potency compared to its non-deuterated counterpart, particularly in the liver. This has been observed in studies with other deuterated nitrosamines, where deuteration at the α-position reduced carcinogenic potency.[7][8][10] However, the potential for increased exposure and subsequent toxicity in extrahepatic tissues should not be overlooked.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of nitrosamine (B1359907) metabolism and toxicology. Below are outlines of key experimental protocols.
In Vitro Metabolism using Liver Microsomes
This protocol is used to assess the metabolic stability and identify the metabolites of a test compound.[6][9][15][16][17]
Objective: To determine the rate of metabolism and identify the primary metabolites of NDPA and deuterated NDPA.
Materials:
-
Liver microsomes (from rat, hamster, or human)
-
Test compounds (NDPA, deuterated NDPA)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) or methanol)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify metabolites.
Animal Carcinogenicity Bioassay
This protocol is designed to evaluate the long-term carcinogenic potential of a chemical in animal models.[11][12][18]
Objective: To compare the carcinogenic potency of NDPA and deuterated NDPA in a relevant animal model (e.g., rats or hamsters).
Materials:
-
Test animals (e.g., male Syrian golden hamsters)
-
Test compounds (NDPA, deuterated NDPA)
-
Vehicle for administration (e.g., phosphate buffer)
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Divide animals into treatment groups (vehicle control, NDPA, deuterated NDPA) with multiple dose levels.
-
Administer the test compounds via the chosen route (e.g., intratracheal instillation) at regular intervals for a specified duration (e.g., once a week for 15 weeks).
-
Monitor animals for clinical signs of toxicity and tumor development throughout their lifespan.
-
At the end of the study or upon humane endpoint, perform a complete necropsy.
-
Collect all major organs and any observed tumors for histopathological examination.
-
Analyze tumor incidence and latency data to compare the carcinogenic effects of the compounds.
DNA Adduct Analysis
This protocol is used to detect and quantify the formation of DNA adducts in tissues of animals exposed to a chemical.[7][8][13][14]
Objective: To compare the levels and types of DNA adducts formed in target organs of animals treated with NDPA and deuterated NDPA.
Materials:
-
Target tissues (e.g., liver, lung) from treated and control animals
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Internal standards (isotopically labeled DNA adducts)
-
LC-MS/MS system
Procedure:
-
Extract genomic DNA from the target tissues.
-
Hydrolyze the DNA to individual deoxynucleosides using a cocktail of enzymes.
-
Add internal standards to the hydrolyzed DNA samples.
-
Analyze the samples by LC-MS/MS to identify and quantify the specific DNA adducts.
-
Compare the adduct profiles and levels between the different treatment groups.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Metabolic pathways of N-Nitrosodipropylamine and the effect of deuteration.
Caption: Workflow for assessing metabolism and toxicology.
Conclusion
References
- 1. Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hesiglobal.org [hesiglobal.org]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterium isotope effects in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. uwo.ca [uwo.ca]
- 13. Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]
- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. publications.iarc.who.int [publications.iarc.who.int]
Carcinogenic Potential of N-Nitrosodipropylamine and its Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosodipropylamine (NDPA) is a potent animal carcinogen, primarily inducing tumors in the liver, esophagus, and nasal cavity. This technical guide provides a comprehensive overview of the carcinogenic potential of NDPA, consolidating key data on its toxicity, mechanisms of action, and the experimental protocols used for its evaluation. While extensive research has been conducted on NDPA, significant data gaps remain, particularly concerning the carcinogenic potential of its isotopes and the specific signaling pathways driving its tumorigenic effects. This document aims to be a critical resource for professionals in research and drug development by presenting a detailed synthesis of the current scientific understanding of NDPA's carcinogenicity.
Quantitative Carcinogenicity Data
The carcinogenic potency of N-Nitrosodipropylamine has been evaluated in several animal studies, primarily in rats. The following tables summarize key quantitative data from these studies.
Table 1: Carcinogenic Potency of N-Nitrosodipropylamine
| Species | Route of Administration | TD50 (mg/kg body weight/day) | Target Organs | Reference |
| Rat | Oral (drinking water) | 0.186 | Esophagus, Liver, Nasal Cavity | [1] |
| Monkey (Rhesus) | Intraperitoneal/Intravenous | 0.0121 | Liver | [1] |
TD50 : The chronic dose rate in mg/kg body weight/day which would induce tumors in half of the test animals that would have remained tumor-free at zero dose.
Table 2: Dose-Response Data for N-Nitrosodipropylamine-Induced Carcinogenesis in F344 Rats
| Dose (mmol) | Administration Route & Duration | Survival Time | Key Tumor Findings | Reference |
| 2 | Gavage, 30 weeks | All animals died by week 40 | Carcinomas of the liver, nasal cavity, and esophagus | [2] |
| 1 | Gavage, 30 weeks | Survived to week 60 | Carcinomas of the liver, nasal cavity, and esophagus | [2] |
Table 3: Acute Toxicity of N-Nitrosodipropylamine
| Species | Route of Administration | LD50 (mg/kg) | Observations | Reference |
| Rat | Gavage | 480 | Deaths occurred after 3-7 days, primarily due to hepatotoxicity. | [3] |
Metabolic Activation and Mechanism of Carcinogenesis
The carcinogenicity of N-Nitrosodipropylamine is dependent on its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.
The initial and rate-limiting step in the activation of many nitrosamines is the hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation)[4]. This process is primarily catalyzed by CYP2E1 and CYP2B1 isoforms[2]. α-hydroxylation of NDPA leads to the formation of an unstable α-hydroxy-N-nitrosodipropylamine, which spontaneously decomposes to form a reactive propyl-diazonium ion. This electrophilic intermediate can then alkylate cellular macromolecules, including DNA, forming DNA adducts[5]. The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., Ras), initiating the process of carcinogenesis[6].
While the Ras-Raf-MEK-ERK and PI3K/Akt signaling pathways are known to be involved in cancers induced by other nitrosamines like N-nitrosodimethylamine (NDMA) and the tobacco-specific nitrosamine (B1359907) NNK[7][8], direct evidence specifically linking NDPA to the activation of these pathways is currently limited.
DNA Adduct Formation
The propyl-diazonium ion generated from the metabolic activation of NDPA can react with DNA bases, forming various DNA adducts. While the specific adduct profile of NDPA is not as extensively characterized as that of other nitrosamines, the formation of alkylated guanine (B1146940) and thymine (B56734) residues is a key mechanistic step in its carcinogenicity[9]. These adducts can cause mispairing during DNA replication, leading to permanent mutations.
Carcinogenic Potential of N-Nitrosodipropylamine Isotopes
There is a significant lack of data regarding the carcinogenic potential of isotopically labeled N-Nitrosodipropylamine. However, studies on other deuterated nitrosamines provide some insights into the potential effects of isotopic substitution. The substitution of hydrogen with deuterium (B1214612) at the α-carbon position can decrease the rate of metabolic activation, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "deuterium isotope effect" can lead to reduced carcinogenicity[10]. For instance, studies with deuterated nitrosomethyl-n-butylamine have shown that deuterium labeling at the alpha position of the butyl group decreased its carcinogenic effectiveness[9]. Conversely, labeling at other positions might alter the metabolic profile and potentially shift the carcinogenic activity to different target organs. Without direct experimental data for deuterated NDPA, its carcinogenic potential relative to the unlabeled compound remains speculative.
Experimental Protocols
The assessment of NDPA's carcinogenic potential relies on standardized long-term animal bioassays. The following sections detail the typical methodologies employed in these studies, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the National Cancer Institute (NCI)[2][7][10][11][12][13][14].
General Carcinogenicity Bioassay Protocol
A typical chronic carcinogenicity study of a chemical like NDPA involves the following steps:
-
Animal Model:
-
Species and Strain: Fischer 344 (F344) rats are commonly used due to their well-characterized background tumor rates and susceptibility to nitrosamine-induced carcinogenesis. B6C3F1 mice are also frequently used in two-species testing paradigms[7].
-
Age and Sex: Studies typically commence with young adult animals (e.g., 6-8 weeks old). Both male and female animals are used to assess for any sex-specific differences in response.
-
Health Status: Animals are sourced from specific-pathogen-free (SPF) colonies to minimize the influence of infectious diseases on the study outcome.
-
Acclimation: Animals are acclimated to the laboratory environment for a period of at least one to two weeks before the start of the study.
-
-
Housing and Husbandry:
-
Environment: Animals are housed in a controlled environment with regulated temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.
-
Caging: Animals are typically housed in polycarbonate cages with appropriate bedding.
-
Diet and Water: A standard certified rodent diet and drinking water are provided ad libitum. The test substance may be administered in the feed or drinking water.
-
-
Dose Selection and Administration:
-
Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause overt toxicity or a significant decrease in body weight gain.
-
Route of Administration: The route of administration is chosen to mimic potential human exposure. For NDPA, oral administration via gavage, in drinking water, or mixed in the diet are common methods[3].
-
Duration: Chronic studies typically last for the majority of the animal's lifespan, which is generally 24 months for rats and 18-24 months for mice[12].
-
-
In-life Observations:
-
Clinical Signs: Animals are observed daily for clinical signs of toxicity.
-
Body Weight and Food/Water Consumption: Body weights and food/water consumption are recorded weekly for the first 13 weeks and at least monthly thereafter.
-
Palpation: Animals are palpated for the presence of masses regularly.
-
-
Terminal Procedures and Pathology:
-
Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals, including those that die or are euthanized during the study.
-
Histopathology: A comprehensive set of tissues is collected and preserved in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified veterinary pathologist[15][16][17].
-
Analytical Methods for NDPA and its Metabolites
Accurate quantification of NDPA and its metabolites in biological matrices is crucial for toxicokinetic and mechanistic studies. Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the detection and quantification of volatile nitrosamines like NDPA in various matrices, including water, soil, and biological tissues[18][19].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Increasingly used for the analysis of nitrosamines and their metabolites due to its high sensitivity and applicability to a wider range of compounds[16][18].
-
Sample Preparation: Extraction from biological matrices often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes of interest prior to instrumental analysis[19][20].
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the carcinogenic potential of N-Nitrosodipropylamine.
Conclusion and Future Directions
N-Nitrosodipropylamine is a well-established animal carcinogen, with its tumorigenic effects primarily attributed to metabolic activation by cytochrome P450 enzymes and subsequent DNA damage. While the toxicological profile of NDPA is reasonably well-characterized, this technical guide highlights critical areas where further research is needed. Specifically, studies on the carcinogenic potential of NDPA isotopes are virtually non-existent and would be invaluable for a more complete understanding of its mechanism of action. Furthermore, a more detailed investigation into the specific signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K/Akt pathways, that are dysregulated by NDPA would provide crucial insights for risk assessment and the development of potential preventative or therapeutic strategies. For professionals in drug development, a thorough understanding of the carcinogenic risk of potential N-nitrosamine impurities like NDPA is paramount for ensuring patient safety.
References
- 1. mdpi.com [mdpi.com]
- 2. policycommons.net [policycommons.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A review on biological matrices and analytical methods used for determination of drug of abuse | Semantic Scholar [semanticscholar.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Involvement of NF-κB/PI3K/AKT signaling pathway in the protective effect of prunetin against a diethylnitrosamine induced hepatocellular carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quantics.co.uk [quantics.co.uk]
- 11. Oecd 541 guidelines | PPTX [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and N-nitrosomorpholine continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. ser.nl [ser.nl]
- 18. japsonline.com [japsonline.com]
- 19. cbspd.com [cbspd.com]
- 20. ijpsjournal.com [ijpsjournal.com]
Technical Guide: Sourcing and Application of N-Nitrosodipropylamine-d14 for Analytical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-Nitrosodipropylamine-d14 (NDPA-d14), including its commercial availability, quality considerations, and its critical role as an internal standard in the quantitative analysis of nitrosamine (B1359907) impurities.
Introduction: The Role of NDPA-d14 in Nitrosamine Analysis
N-Nitrosodipropylamine (NDPA) is a member of the nitrosamine class of compounds, which are recognized as probable human carcinogens.[1] The detection and quantification of such impurities at trace levels in pharmaceuticals, food, and environmental samples are of paramount importance for public health and regulatory compliance.
This compound (CAS: 93951-93-3) is the stable isotope-labeled (SIL) analogue of NDPA. Due to its chemical identity with the target analyte, it exhibits similar behavior during sample extraction, cleanup, and chromatographic separation.[2][3] However, its increased mass, due to the 14 deuterium (B1214612) atoms, allows it to be distinguished by a mass spectrometer.[1] This makes NDPA-d14 an ideal internal standard (IS) for isotope dilution analysis, a powerful technique that corrects for sample matrix effects and variations in analytical performance, ensuring highly accurate and precise quantification.[2][3]
Commercial Availability and Supplier Specifications
This compound is available from several specialized chemical suppliers as a certified reference material or research chemical. It is typically offered as a neat material or in a solution of a specified concentration. When sourcing this standard, researchers should carefully consider the product's purity, isotopic enrichment, and the supplier's quality certifications (e.g., ISO 17034).
Below is a summary of commercial suppliers and their typical product specifications.
| Supplier Name | Product Name | CAS Number | Catalog Number (Example) | Purity / Isotopic Enrichment | Format | Storage Temp. |
| LGC Standards | This compound | 93951-96-3 | TRC-N545450 | >95% (HPLC) | Neat | -20°C |
| Cambridge Isotope Labs | N-Nitroso-di-n-propylamine (D₁₄) | 93951-96-3 | DLM-2131-S | 98% (Chemical Purity) | 1 mg/mL in Methylene chloride-D₂ | +2°C to +8°C |
| AccuStandard | N-Nitrosodi-n-propylamine-d14 | 93951-96-3 | NAS-D-001S | Not Specified | 100 µg/mL in Methanol | Freeze (<-10°C) |
| MedChemExpress | This compound | 93951-96-3 | HY-139414S | Not Specified | Neat (Liquid) | -20°C (3 years) |
| Simson Pharma | This compound | 93951-96-3 | Not Specified | High Purity (CoA provided) | Not Specified | Not Specified |
| Pharmaffiliates | N-Nitrosodipropylamine D14 | 93951-96-3 | PAPST010335 | Not Specified | Not Specified | Not Specified |
Note: Product details, such as catalog numbers and available formats, are subject to change. Researchers should always consult the supplier's official website and Certificate of Analysis (CoA) for the most current information.
Supplier Selection and Quality Evaluation
Choosing a reliable supplier is critical for ensuring the accuracy of quantitative analysis. The following workflow outlines a systematic approach to selecting and qualifying a supplier for this compound.
References
An In-depth Technical Guide to N-Nitrosodipropylamine-d14 (CAS 93951-96-3): Properties, Metabolism, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Nitrosodipropylamine-d14 (NDPA-d14), a deuterated isotopologue of the carcinogenic N-nitrosamine, N-Nitrosodipropylamine (NDPA). Primarily utilized as an internal standard in analytical chemistry, NDPA-d14 is instrumental for the accurate quantification of its non-labeled counterpart in various matrices, including pharmaceuticals, food, and environmental samples. This guide details its physicochemical properties, the metabolic pathways of NDPA that necessitate its monitoring, and detailed analytical protocols for its detection.
Core Properties and Data
This compound is synthesized to be chemically identical to NDPA, with the exception of the substitution of 14 hydrogen atoms with deuterium. This isotopic labeling results in a distinct mass-to-charge ratio, allowing for its differentiation from the native compound in mass spectrometry-based analyses, without altering its chemical behavior during sample preparation and analysis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Data for the non-deuterated form, N-Nitrosodipropylamine (NDPA), is also provided for comparison.
| Property | This compound (CAS: 93951-96-3) | N-Nitrosodipropylamine (CAS: 621-64-7) |
| Molecular Formula | C₆D₁₄N₂O | C₆H₁₄N₂O |
| Molecular Weight | 144.28 g/mol [1] | 130.19 g/mol |
| Appearance | Colorless to light yellow liquid[2] | Clear to pale yellow liquid |
| Density | 1.013 g/mL at 25°C (lit.)[2][3] | ~1.01 g/mL |
| Boiling Point | 206°C (lit.)[2][3] | 206°C |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (B129727) (Slightly)[3] | Soluble in organic solvents and lipids |
| Storage Temperature | 2-8°C[1] | -20°C |
Metabolic Activation and Carcinogenic Pathway of N-Nitrosodipropylamine
The primary health concern associated with N-Nitrosodipropylamine (NDPA) is its carcinogenicity, which is a result of its metabolic activation into reactive electrophiles that can damage DNA. The deuterated form, NDPA-d14, is used to trace and quantify this hazardous compound. The metabolic pathway predominantly occurs in the liver and is initiated by cytochrome P450 (CYP) enzymes.
The metabolic activation of NDPA begins with the hydroxylation of the α-carbon atom, a reaction catalyzed by CYP isozymes, primarily CYP2E1, CYP2B1, and to a lesser extent, CYP3A4.[1][2][3][4][5] This initial step is considered the rate-limiting activation pathway. The resulting α-hydroxy-N-nitrosodipropylamine is an unstable intermediate that undergoes spontaneous decomposition. This decomposition releases an aldehyde (propanal) and forms a highly reactive propyl-diazonium ion. This diazonium ion is a potent electrophile that can readily alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Experimental Protocols for the Analysis of N-Nitrosodipropylamine
The accurate quantification of NDPA in various matrices is critical for safety assessment. The use of this compound as an internal standard is a key component of robust analytical methods, typically employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
General Experimental Workflow
The general workflow for the analysis of NDPA involves sample preparation to extract and concentrate the analyte, followed by instrumental analysis for separation and detection.
Detailed Protocol: GC-MS/MS Analysis of NDPA in a Pharmaceutical Matrix
This protocol provides a detailed methodology for the determination of NDPA in a solid drug product using GC-MS/MS with NDPA-d14 as an internal standard.
1. Materials and Reagents:
-
N-Nitrosodipropylamine (NDPA) certified reference standard
-
This compound (NDPA-d14) certified reference standard
-
Dichloromethane (DCM), HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1M)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Volumetric flasks, pipettes, and syringes
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of NDPA-d14 in methanol in a volumetric flask.
-
NDPA Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of NDPA in methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the NDPA stock solution with DCM to achieve concentrations ranging from, for example, 1 to 100 ng/mL. Spike each calibration standard with the NDPA-d14 internal standard stock solution to a final concentration of 20 ng/mL.
-
Sample Preparation:
-
Accurately weigh a portion of the ground drug product powder (e.g., 250 mg) into a 15 mL centrifuge tube.
-
Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes to dissolve or suspend the sample.
-
Add 2.0 mL of DCM to the suspension, vortex briefly, and then shake for at least 5 minutes for liquid-liquid extraction.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Spike the extracted sample with the NDPA-d14 internal standard.
-
Filter the final extract through a 0.22 µm syringe filter into a GC vial.
-
3. GC-MS/MS Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Pulsed splitless.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: e.g., initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NDPA: Monitor appropriate precursor to product ion transitions (e.g., m/z 130 -> m/z 88).
-
NDPA-d14: Monitor appropriate precursor to product ion transitions (e.g., m/z 144 -> m/z 102).
-
-
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of NDPA to the peak area of NDPA-d14 against the concentration of the NDPA calibration standards.
-
Determine the concentration of NDPA in the sample extract by applying the peak area ratio obtained from the sample to the calibration curve.
-
Calculate the final concentration of NDPA in the original drug product, taking into account the initial sample weight and dilution factors.
Handling and Safety Precautions
N-Nitrosodipropylamine and its deuterated form are classified as potential carcinogens and should be handled with extreme caution.[6]
-
Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Storage: Store the compounds in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of all waste containing these compounds in accordance with local, state, and federal regulations for hazardous chemical waste.
This guide provides a foundational understanding of this compound and its critical role in the analysis of the carcinogenic compound NDPA. Researchers and professionals are encouraged to consult specific regulatory guidelines and validated methods relevant to their matrix and application.
References
- 1. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Toxicological Profile of N-Nitrosodipropylamine: An In-Depth Technical Guide for Researchers
Executive Summary
N-Nitrosodipropylamine (NDPA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in numerous animal species.[2][3] Animal studies have provided sufficient evidence of its carcinogenicity, leading to its classification as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] The primary target organs for NDPA-induced carcinogenicity are the liver, respiratory tract, kidney, and esophagus.[2] Metabolic activation of NDPA, primarily through cytochrome P450-mediated α-hydroxylation, is a critical step in its mechanism of carcinogenic action, leading to the formation of DNA-reactive intermediates.[4][5]
Carcinogenicity
Animal studies have unequivocally demonstrated the carcinogenic potential of NDPA across different species and routes of administration.
Summary of Carcinogenicity Studies
| Species | Route of Administration | Target Organs for Tumor Induction | Reference |
| Rat | Oral | Liver, Kidney, Esophagus, Respiratory Tract | [2][6] |
| Rat | Subcutaneous Injection | Liver, Respiratory Tract | [2] |
| Hamster | Subcutaneous Injection | Respiratory Tract, Liver | [2] |
| Syrian Golden Hamster | Intratracheal Instillation | Respiratory Organs | [7] |
Quantitative Carcinogenicity Data
A comparative study in Syrian golden hamsters exposed to various N-nitroso compounds via intratracheal instillation provided the following data for NDPA:
| Compound | Total Dose | Tumor Incidence in Respiratory Organs | Reference |
| N-Nitrosodipropylamine (NDPA) | 1.5 mg | 72% | [7] |
| N-Nitrosodiethylamine (NDEA) | 1.5 mg | 100% | [7] |
| N-Nitrosodimethylamine (NDMA) | 1.5 mg | 6% | [7] |
| N-Nitrosomorpholine (NMOR) | 1.5 mg | 43% | [7] |
| N-Nitrosopyrrolidine (NPYR) | 1.5 mg | 0% | [7] |
| Control (Vehicle) | - | 4% | [7] |
Metabolism and Mechanism of Action
The carcinogenicity of NDPA is intrinsically linked to its metabolic activation.
Metabolic Activation Pathway
The primary pathway for the metabolic activation of NDPA is initiated by the oxidation of the α-carbon atom by cytochrome P450 (CYP) enzymes in the liver.[4][8] This hydroxylation reaction is a critical step that leads to the formation of an unstable α-hydroxy-N-nitrosodipropylamine intermediate. This intermediate then undergoes spontaneous decomposition to yield a reactive electrophile, the propylonium ion, which can alkylate cellular macromolecules, including DNA. The formation of DNA adducts is widely considered to be the initiating event in the carcinogenic process.[5]
Caption: Metabolic activation pathway of N-Nitrosodipropylamine.
Role of Cytochrome P450 Isozymes
In vitro studies using rat liver microsomes have implicated several cytochrome P450 isozymes in the metabolism of NDPA. Specifically, members of the CYP2B and CYP2E1 families have been shown to play a role in its metabolic activation.[8]
Toxicokinetics
While detailed toxicokinetic studies specifically for NDPA are limited in the provided search results, general principles for N-nitrosamines can be applied. Following oral administration, N-nitrosamines are typically rapidly and almost completely absorbed from the gastrointestinal tract. They are then distributed throughout the body.[9] Metabolism, as described above, occurs primarily in the liver. Elimination of metabolites occurs mainly through the urine.
Experimental Protocols
Carcinogenicity Bioassay in Syrian Golden Hamsters
The following is a generalized workflow for a carcinogenicity study, based on the methodology described by Ishinishi et al. (1988).[7]
Caption: Generalized workflow for a carcinogenicity bioassay.
Methodology Details:
-
Animals: Male Syrian golden hamsters.
-
Test Substance: N-Nitrosodipropylamine dissolved in a suitable vehicle (e.g., phosphate (B84403) buffer solution).
-
Dosing Regimen: Intratracheal instillations once a week for 15 weeks. The total dose administered was 1.5 mg per animal.
-
Control Group: Treated with the vehicle only.
-
Observation Period: Animals were observed for their entire lifespan.
-
Endpoint: The incidence of tumors in the respiratory organs and liver was determined through histopathological examination.[7]
Conclusion
The toxicological profile of N-Nitrosodipropylamine is characterized by its potent carcinogenicity in multiple animal species, with the liver and respiratory system being primary target organs. Its mechanism of action is dependent on metabolic activation to a DNA-reactive electrophile. While direct toxicological data for N-Nitrosodipropylamine-d14 is lacking, the comprehensive data available for the non-deuterated form provides a strong basis for considering it a probable carcinogen and for handling it with appropriate safety precautions in a research setting. Further studies would be required to definitively determine if isotopic labeling quantitatively alters its toxicological potency.
References
- 1. Buy this compound | 93951-96-3 [smolecule.com]
- 2. N-Nitrosodi-n-propylamine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. The metabolism of nitrosodi-n-propylamine, nitrosodiallylamine and nitrosodiethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for N-Nitrosodi-n-Propylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Sensitivity Analysis of N-Nitrosodipropylamine (NDPA) in Pharmaceutical Products Using N-Nitrosodipropylamine-d14 as an Internal Standard by GC-MS/MS
Introduction
N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide have established stringent limits for the presence of these impurities in drug substances and products.[3] Consequently, highly sensitive and robust analytical methods are required for the accurate quantification of nitrosamines at trace levels.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines due to its high sensitivity and selectivity.[2][4] The use of a stable isotope-labeled internal standard, such as N-Nitrosodipropylamine-d14 (NDPA-d14), is crucial for achieving accurate and precise quantification. This is because the deuterated internal standard closely mimics the chemical and physical properties of the target analyte (NDPA), allowing it to compensate for variations in sample preparation, injection volume, and instrument response.[5] This application note provides a detailed protocol for the determination of N-Nitrosodipropylamine (NDPA) in pharmaceutical products using NDPA-d14 as an internal standard with analysis by GC-MS/MS.
Experimental Workflow
The overall experimental workflow for the analysis of NDPA in pharmaceutical products using NDPA-d14 as an internal standard is depicted in the following diagram.
Caption: Experimental workflow for NDPA analysis.
Detailed Experimental Protocol
This protocol is a representative method for the analysis of NDPA in solid dosage forms. Method validation is required for specific drug products.
1. Materials and Reagents
-
N-Nitrosodipropylamine (NDPA) reference standard
-
This compound (NDPA-d14) internal standard
-
Dichloromethane (B109758) (DCM), HPLC or GC grade
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH)
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Volumetric flasks
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
GC autosampler vials with inserts
2. Standard Solution Preparation
-
NDPA Stock Solution (e.g., 50 µg/mL): Accurately weigh a suitable amount of NDPA reference standard and dissolve it in methanol in a volumetric flask to achieve the target concentration.[6]
-
NDPA-d14 Internal Standard (ISTD) Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution of NDPA-d14 in dichloromethane or methanol.[6]
-
ISTD Working Solution (e.g., 200 ng/mL): Dilute the ISTD stock solution with methanol to the desired working concentration.[6]
-
Calibration Standards: Prepare a series of calibration standards by diluting the NDPA stock solution with dichloromethane to cover the desired concentration range (e.g., 1-100 ng/mL). Spike each calibration standard with the ISTD working solution to a constant concentration (e.g., 20 ng/mL).
3. Sample Preparation
-
Weigh an amount of powdered tablets or drug substance equivalent to approximately 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[7]
-
Add a known volume of the NDPA-d14 ISTD working solution to the sample.
-
Add 10 mL of 1M NaOH solution to the tube.[7]
-
Vortex the tube for at least 5 minutes to ensure complete dissolution or suspension of the sample.[7]
-
Add 2.0 mL of dichloromethane to the suspension and vortex for another 5 minutes to extract the nitrosamines.[7]
-
Centrifuge the suspension at approximately 4000 rpm for 5 minutes to separate the aqueous and organic layers.[8]
-
Carefully transfer the lower organic (dichloromethane) layer to a GC autosampler vial for analysis.
4. GC-MS/MS Instrumental Parameters
The following are typical GC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 70°C for 4 min, ramp at 20°C/min to 240°C, hold for 3.5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temp. | 230 °C |
| Interface Temp. | 250 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions
The following are example MRM transitions for NDPA and NDPA-d14. The quantifier transition is typically the most intense.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| NDPA | 130.1 | 113.1 | 4 | Quantifier |
| NDPA | 101.1 | 70.1 | 6 | Qualifier |
| NDPA-d14 | 144.2 | 50.0 | 10 | Quantifier |
| NDPA-d14 | 78.1 | 46.0 | 10 | Qualifier |
Note: The specific precursor and product ions and collision energies should be optimized for the instrument in use.[9]
Data Presentation and Performance
The use of NDPA-d14 as an internal standard allows for the generation of robust and reliable quantitative data. The performance of the method should be assessed through validation, with typical acceptance criteria summarized below.
| Parameter | Typical Value/Range | Acceptance Criteria |
| Linearity (r²) | > 0.995 | A linear relationship between concentration and response |
| Calibration Range | 1 - 60 ppb (ng/g) | Should cover the expected range of the impurity |
| Limit of Quantitation (LOQ) | 1 - 10 ppb (ng/g) | The lowest concentration that can be reliably quantified |
| Accuracy (Recovery) | 70 - 130% | The closeness of the measured value to the true value |
| Precision (%RSD) | < 20% | The degree of agreement among individual test results |
Data compiled from multiple sources.[10][11][12]
Signaling Pathways and Logical Relationships
The use of an internal standard in quantitative analysis is based on a logical relationship that corrects for analytical variability. The following diagram illustrates this principle.
Caption: Principle of internal standard correction.
The use of this compound as an internal standard in the GC-MS/MS analysis of NDPA in pharmaceutical products provides a robust and reliable method for quantification at trace levels. The near-identical chemical and physical properties of the deuterated standard to the native analyte ensure that variations introduced during sample preparation and analysis are effectively compensated for, leading to accurate and precise results. This methodology is essential for ensuring the safety and quality of pharmaceutical products and for meeting stringent regulatory requirements.
References
- 1. Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. filab.fr [filab.fr]
- 5. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov.tw [fda.gov.tw]
- 7. edqm.eu [edqm.eu]
- 8. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. brieflands.com [brieflands.com]
- 12. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
Application Notes and Protocols for the LC-MS/MS Quantification of Nitrosamines Using N-Nitrosodipropylamine-d14
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and selective analytical methods for their detection and quantification at trace levels.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity and selectivity.[3][4]
The use of stable isotope-labeled internal standards, such as N-Nitrosodipropylamine-d14 (NDPA-d14), is crucial for accurate and reliable quantification.[2][5] This approach, known as isotope dilution mass spectrometry, compensates for variations in sample preparation, matrix effects, and instrument response, ensuring robust and precise results.[3] NDPA-d14 is a suitable internal standard for the quantification of a range of nitrosamines, particularly for compounds like N-nitrosodipropylamine (NDPA), N-nitrosodibutylamine (NDBA), and others with similar chemical properties.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the quantification of nitrosamine (B1359907) impurities in various matrices using LC-MS/MS with this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The labeled standard (in this case, NDPA-d14) is chemically identical to the native analyte (NDPA) but has a different mass due to the replacement of hydrogen atoms with deuterium. As the labeled and unlabeled compounds exhibit nearly identical behavior during sample extraction, chromatography, and ionization, any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. The concentration of the native analyte is then determined by comparing the ratio of the mass spectrometer's response for the analyte to that of the internal standard.
Quantitative Performance Data
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of various nitrosamines using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation, matrix, and method conditions.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Nitrosamine Compound | Abbreviation | Typical LOD (ng/mL or ppb) | Typical LOQ (ng/mL or ppb) | Reference |
| N-Nitrosodipropylamine | NDPA | 0.4 - 1.0 | 1.23 - 4.12 | [6][7][8] |
| N-Nitrosodibutylamine | NDBA | 0.5 - 2.0 | 1.5 - 5.0 | [6][7] |
| N-Nitrosopiperidine | NPIP | 0.8 - 3.0 | 2.5 - 10.0 | [6] |
Note: this compound is most suitable as an internal standard for NDPA and other structurally similar, less polar nitrosamines.[6] For more volatile and polar nitrosamines like NDMA, a corresponding deuterated standard such as NDMA-d6 is often used in conjunction.[6][7]
Table 2: Linearity and Precision
| Nitrosamine Compound | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| N-Nitrosodipropylamine (NDPA) | 1.0 - 100 | > 0.99 | 3.4 - 8.0 | 4.4 - 11.3 | [5] |
| N-Nitrosodibutylamine (NDBA) | 1.0 - 100 | > 0.99 | < 15 | < 15 | [9] |
Experimental Protocols
This section provides a detailed protocol for the analysis of nitrosamines in a drug product matrix using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents
-
This compound (NDPA-d14) certified reference material
-
Reference standards for all target nitrosamines
-
LC-MS grade water, methanol (B129727), acetonitrile, and formic acid
-
Drug product/substance for analysis
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (e.g., 0.22 µm PVDF)[3]
-
Centrifuge
2. Standard Solution Preparation
-
Internal Standard (ISTD) Stock Solution: Prepare a stock solution of NDPA-d14 in methanol at a concentration of approximately 1 µg/mL.
-
Nitrosamine Stock Solution: Prepare a mixed stock solution of the target nitrosamines in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the nitrosamine stock solution and spiking a fixed concentration of the ISTD stock solution into each. The final concentration of the ISTD should be consistent across all calibration standards and samples.
3. Sample Preparation
The following is a general sample preparation workflow. The specific solvent and concentrations may need to be optimized based on the drug product's solubility and matrix composition.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Liquid chromatography-tandem mass spectrometry determination of N-nitrosamines released from rubber or elastomer teats and soothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.incdecoind.ro [dspace.incdecoind.ro]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of N-Nitrosodipropylamine (NDPA) in Food and Beverage Testing
Introduction
N-Nitrosodipropylamine (NDPA) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1] The formation of N-nitrosamines, including NDPA, can occur in various food and beverage products during processing, preservation, and preparation.[2][3] Common food items where N-nitrosamines have been detected include cured meats, fish, cheese, and beer.[3][4] Due to the potential health risks associated with these compounds, regulatory bodies and food safety organizations worldwide have established a need for sensitive and reliable analytical methods to monitor their levels in the food supply.[3][5] This document provides detailed application notes and protocols for the analysis of NDPA in food and beverage matrices, intended for researchers, scientists, and professionals in the field of food safety and drug development. The methodologies described herein cover sample preparation, chromatographic separation, and mass spectrometric detection.
Analytical Methodologies Overview
The determination of NDPA in complex food and beverage matrices requires robust analytical methods capable of achieving low detection and quantification limits. The most commonly employed techniques involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[2][5] The choice of methodology often depends on the specific food matrix, the required sensitivity, and the available instrumentation.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): These are the primary methods for the analysis of volatile nitrosamines like NDPA.[6] GC provides excellent separation of volatile compounds, while MS and MS/MS offer high sensitivity and selectivity for detection and quantification.[5][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is more common for volatile nitrosamines, LC-MS/MS is also a powerful tool, particularly for less volatile or thermally labile nitrosamines.[5][8] It can offer advantages in terms of reduced sample preparation complexity for certain matrices.
-
Gas Chromatography-Thermal Energy Analyzer (GC-TEA): The TEA is a highly specific detector for nitrosamines.[2][4] Although less common now with the widespread availability of MS detectors, it is still a valid and sensitive technique.
Sample Preparation:
Effective sample preparation is a critical step to isolate NDPA from the complex food matrix, minimize interference, and concentrate the analyte to detectable levels.[9][10] Common techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method using organic solvents like dichloromethane (B109758) to extract nitrosamines.[11][12]
-
Solid-Phase Extraction (SPE): A widely used technique for cleanup and concentration of the extract.[13][14]
-
Dynamic Headspace (DHS): A solventless extraction technique that involves purging the headspace above a sample and concentrating the volatiles on a sorbent trap.[11]
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is used to absorb analytes from the sample or its headspace.[2][14]
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for the determination of N-nitrosamines, including NDPA, in food and beverage matrices.
Table 1: Method Detection and Quantification Limits for N-Nitrosamines in Various Matrices
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| N-Nitrosamines | Meat Products | GC-CI/MS | 0.15 - 0.37 µg/kg | 0.50 - 1.24 µg/kg | [12] |
| N-Nitrosamines | Rice Soup | GC-PCI-MS/MS | 0.10 - 0.18 µg/kg | - | [13] |
| N-Nitrosamines | Apple Juice | GC-PCI-MS/MS | 0.10 - 0.19 µg/kg | - | [13] |
| N-Nitrosamines | Corn Oil | GC-PCI-MS/MS | 0.10 µg/kg | - | [13] |
| N-Nitrosamines | 20% Alcohol | GC-PCI-MS/MS | 0.10 - 0.25 µg/kg | - | [13] |
| NDMA | Beer | HPLC-UV | 0.04 µg/L | - | [2] |
| N-Nitrosamines | Water | LC-HRAM-MS | 0.4 - 12 ng/L | - | [15] |
| N-Nitrosamines | Drinking Water | LC-MS/MS | 0.1 - 10.6 ng/L | - | [16][17] |
Table 2: Recovery Rates for N-Nitrosamine Analysis
| Analyte | Matrix | Spiking Level | Recovery Rate (%) | Reference |
| N-Nitrosamines | Cooked Ham | 10 µg/kg | 70 - 114% | [12] |
| N-Nitrosamines | Cooked Ham | 100 µg/kg | 70 - 114% | [12] |
| N-Nitrosamines | Meat Products | - | ~85% | [2] |
| N-Nitrosamines | Drinking Water | - | 68 - 83% | [15] |
| N-Nitrosamines | Wastewater | - | 68 - 83% | [15] |
| N-Nitrosamines | Drinking Water | - | 41 - 111% | [16][17] |
| Eight N-Nitrosamines | Drug Product | QC Samples | 89.5 - 112.0% | [18] |
Experimental Protocols
Protocol 1: Determination of NDPA in Processed Meats by GC-MS/MS
This protocol is based on a liquid extraction method followed by gas chromatography-tandem mass spectrometry analysis.[12]
1. Materials and Reagents
-
N-Nitrosodipropylamine (NDPA) analytical standard
-
N-Nitrosodipropylamine-d14 (NDPA-d14) internal standard
-
Dichloromethane (DCM), analytical grade
-
Phosphate (B84403) buffer solution (pH 7.0)
-
Sodium sulfate (B86663), anhydrous
-
Homogenizer or blender
-
Centrifuge
-
GC-MS/MS system
2. Sample Preparation
-
Weigh 5.0 g of the homogenized meat sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of NDPA-d14 internal standard solution.
-
Add 10 mL of dichloromethane to the tube.
-
Homogenize the sample for 2 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction with another 10 mL of dichloromethane.
-
Combine the organic extracts.
3. Clean-up
-
Add 5 mL of phosphate buffer solution (pH 7.0) to the combined extract.
-
Vortex for 1 minute and allow the layers to separate.
-
Discard the aqueous (upper) layer.
-
Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
4. GC-MS/MS Analysis
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 min, ramp to 180 °C at 10 °C/min, then to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ionization Mode: Electron Ionization (EI)
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both NDPA and NDPA-d14 for quantification and confirmation.
5. Quantification
-
Create a calibration curve using standard solutions of NDPA spiked with a constant concentration of the internal standard (NDPA-d14).
-
Calculate the concentration of NDPA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of NDPA in Beverages using Dynamic Headspace (DHS) GC-MS
This protocol describes a solventless extraction method suitable for liquid matrices like beer or juice.[11]
1. Materials and Reagents
-
N-Nitrosodipropylamine (NDPA) analytical standard
-
This compound (NDPA-d14) internal standard
-
10 mL screw-capped vials with septa
-
DHS-GC-MS system with a Tenax® TA-packed sorbent tube
2. Sample Preparation
-
Pipette 1.0 mL of the beverage sample into a 10 mL screw-capped vial.
-
Spike the sample with 25 ng of NDPA-d14 internal standard.[11]
-
Seal the vial immediately.
3. DHS Extraction
-
Incubate the vial at 50 °C for 2 minutes in the DHS autosampler.[11]
-
Purge the headspace with helium at a flow rate of 50 mL/min for 15 minutes, trapping the volatiles on the Tenax® TA tube at 25 °C.[11] The total trap volume will be 750 mL.[11]
4. Thermal Desorption and GC-MS Analysis
-
Desorption: Desorb the trapped analytes from the Tenax® tube by rapidly heating it to 280 °C for 3 minutes with a helium flow of 50 mL/min, transferring the analytes to the GC column.[11]
-
GC Column: Use a suitable capillary column for volatile organic compounds.
-
Oven Program: Optimize the temperature program to achieve good separation of NDPA from other volatile compounds.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target ions of NDPA and its internal standard.
5. Quantification
-
Prepare a calibration curve by analyzing standard solutions of NDPA and NDPA-d14 under the same DHS-GC-MS conditions.
-
Quantify the amount of NDPA in the beverage sample based on the internal standard calibration.
Diagrams
Caption: Workflow for NDPA analysis in meat by GC-MS/MS.
Caption: Workflow for NDPA analysis in beverages by DHS-GC-MS.
References
- 1. medinstitute.com [medinstitute.com]
- 2. qascf.com [qascf.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. The determination of N-nitrosamines in food: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
- 11. grupobiomaster.com [grupobiomaster.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: High-Sensitivity Analysis of N-Nitrosamines in Water Samples Using N-Nitrosodipropylamine-d14 Isotope Dilution
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and water quality assessment.
Introduction N-Nitrosamines are a class of disinfection byproducts (DBPs) that can form in drinking water during treatment processes like chlorination or chloramination.[1] Many of these compounds are classified as probable human carcinogens, making their detection at ultra-trace levels a significant public health concern.[2] N-nitrosodimethylamine (NDMA) is one of the most frequently detected nitrosamines in water supplies.[1][3] To ensure accurate and reliable quantification of these contaminants, stable isotope-labeled internal standards are employed in analytical methods. N-Nitrosodipropylamine-d14 (NDPA-d14) is a widely used internal standard for the analysis of various nitrosamines in water matrices due to its chemical similarity to the target analytes and its distinct mass, which allows for precise measurement using mass spectrometry.[4][5]
This application note details a robust protocol for the determination of multiple N-nitrosamines in drinking and environmental water samples. The method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using either gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution with NDPA-d14 as the internal standard corrects for variations in extraction efficiency and matrix effects, ensuring high accuracy and precision.[4][6]
Principle of Isotope Dilution
Isotope dilution is a powerful analytical technique used for precise quantification. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard, e.g., NDPA-d14) to the unknown sample. The labeled and unlabeled compounds are assumed to behave identically during sample preparation and analysis. By measuring the relative response of the native analyte to the isotopically labeled standard via mass spectrometry, the concentration of the native analyte in the original sample can be determined with high accuracy, as the ratio is unaffected by sample loss during preparation.[6]
Caption: Principle of the isotope dilution method for water contaminant analysis.
Experimental Protocols
This protocol is based on methodologies adapted from U.S. EPA Method 521 and other established analytical procedures.[7][8]
1. Reagents and Standards
-
Reagent Water: High-purity water, free from interfering analytes.
-
Solvents: Methanol (B129727), Dichloromethane (DCM), Ethyl Acetate (Pesticide or LC-MS grade).
-
Standards: Certified reference standards for target nitrosamines (e.g., NDMA, NDEA, NDPA, etc.).
-
Internal Standard Stock Solution: A stock solution of this compound (NDPA-d14) prepared in methanol.[8]
-
Surrogate Standard (Optional): N-Nitrosodimethylamine-d6 (NDMA-d6) can be used as a surrogate to monitor method performance.[4]
-
Solid-Phase Extraction (SPE) Cartridges: Coconut charcoal-based cartridges are commonly used.[9][10]
2. Sample Collection and Preservation
-
Collect samples in amber glass bottles to prevent photolytic degradation of nitrosamines.[11]
-
Do not pre-rinse the bottles with the sample.[12]
-
Dechlorinate the sample at the time of collection by adding sodium thiosulfate.
-
Store samples at or below 4°C and protect from light until extraction.[12] The maximum holding time before extraction is typically 7 days.[12]
3. Sample Preparation: Solid-Phase Extraction (SPE) The following procedure is a general guideline for concentrating nitrosamines from a water sample.
-
Fortification: Add a known quantity of the NDPA-d14 internal standard (and surrogate, if used) to a 500 mL water sample.[7]
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with sequential washes of dichloromethane, methanol, and reagent water.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).
-
Cartridge Drying: After loading, dry the cartridge by purging with nitrogen or air to remove residual water.
-
Elution: Elute the trapped nitrosamines from the cartridge using a small volume of an appropriate solvent, such as dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The solvent may be exchanged to methanol for LC-MS analysis.[7]
Caption: General experimental workflow for nitrosamine (B1359907) analysis in water.
4. Instrumental Analysis Analysis can be performed using either LC-MS/MS or GC-MS/MS. Both techniques offer the high sensitivity and selectivity required for detecting ng/L concentrations.
A. LC-MS/MS Method
-
Chromatographic Column: C18 column (e.g., Poroshell EC-C18).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol is commonly used.[7][8]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often employed.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
B. GC-MS/MS Method
-
Chromatographic Column: DB-624 or similar polarity column.[13]
-
Injection: Large volume or pulsed splitless injection is used to enhance sensitivity.[1]
-
Ionization: Positive Chemical Ionization (PCI) with ammonia (B1221849) or Electron Ionization (EI) can be used.[2][6]
-
Detection: MRM mode is utilized for quantification.
Data and Performance
The use of NDPA-d14 in an isotope dilution method allows for the achievement of very low detection limits and high precision.
Table 1: Method Detection Limits (MDL) and Recoveries for Selected Nitrosamines
| Analyte | Analytical Method | Matrix | MDL (ng/L) | Average Recovery (%) | Citation |
|---|---|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | LC-MS/MS | Drinking Water | 0.1 - 10.6 | 41 - 111 | [4] |
| N-Nitrosodiethylamine (NDEA) | GC-MS/MS (EI) | Drinking Water | 0.4 - 4 | Not Specified | [6] |
| N-Nitrosodipropylamine (NDPA) | LC-MS/MS | Blank Water | < 0.5 | Not Specified | [7] |
| N-Nitrosopyrrolidine (NPyr) | GC/MS (PCI) | Drinking Water | 0.4 - 1.6 | High | [2] |
| N-Nitrosopiperidine (NPip) | LC-MS/MS | Drinking Water | 0.1 - 10.6 | 41 - 111 | [4] |
| N-Nitrosodibutylamine (NDBA) | GC/HRMS | Drinking Water | 0.08 - 1.7 | 80 - 120 (Trueness) |[9][10] |
Table 2: Example Instrumental Conditions for LC-MS/MS Analysis
| Parameter | Setting |
|---|---|
| LC System | Agilent 1290 Infinity II UHPLC[7] |
| Column | Poroshell EC-C18[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][8] |
| Mobile Phase B | Methanol[7][8] |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 100 µL[8] |
| MS System | Agilent 6470 Triple Quadrupole[7] |
| Ionization Mode | APCI, Positive[7] |
| Detection | Multiple Reaction Monitoring (MRM) |
Conclusion
The analytical protocol described provides a sensitive and accurate method for quantifying trace levels of N-nitrosamines in various water matrices. The use of this compound as an internal standard in an isotope dilution framework is critical for correcting matrix interferences and variability in sample preparation, thereby ensuring the reliability of the results. This methodology, which is aligned with principles from U.S. EPA methods, is suitable for routine monitoring of drinking water quality and for research into the formation and fate of these harmful disinfection byproducts.
References
- 1. agilent.com [agilent.com]
- 2. Detecting N-nitrosamines in drinking water at nanogram per liter levels using ammonia positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Characterization of new nitrosamines in drinking water using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. analysis.rs [analysis.rs]
- 9. Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS Occurrence in the different steps of a drinking water treatment plant, and in chlorinated samples from a reservoir and a sewage treatment plant effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. NEMI Method Summary - 607 [nemi.gov]
- 13. agilent.com [agilent.com]
Application Note: Solid-Phase Extraction (SPE) Methods for the Quantification of N-Nitrosamines using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction N-nitrosamines are a class of compounds classified as probable human carcinogens that can form as impurities in pharmaceuticals, water, and food products.[1][2] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[2] Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that effectively concentrates target analytes and removes matrix interferences.[3][4]
The use of stable isotope-labeled internal standards, particularly deuterated nitrosamines, is fundamental to achieving reliable and accurate quantification.[2][5] This approach, known as isotope dilution, corrects for analyte losses during sample preparation and compensates for matrix-induced signal suppression or enhancement during analysis.[6] This document provides detailed protocols and application data for the SPE-based analysis of N-nitrosamines in water and pharmaceutical matrices using deuterated internal standards.
Principle of Isotope Dilution with Deuterated Standards Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis.[2] A known quantity of a deuterated internal standard (ISTD), which is a version of the target analyte with one or more hydrogen atoms replaced by deuterium, is spiked into the sample at the earliest stage of preparation.[2][7] The ISTD is chemically identical to the native analyte and therefore exhibits the same behavior throughout the extraction, concentration, and chromatographic processes.[7] By measuring the response ratio of the native analyte to its deuterated analog using a mass spectrometer (like GC-MS/MS or LC-MS/MS), any variations or losses during the workflow are nullified, leading to highly accurate and precise quantification.[6][8]
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Analysis of N-nitrosamines in water by isotope dilution gas chromatography–electron ionisation tandem mass spectrometry [agris.fao.org]
- 7. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. researchgate.net [researchgate.net]
Application of N-Nitrosodipropylamine-d14 in Elucidating Metabolic Pathways
Introduction
N-Nitrosodipropylamine (NDPA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in various animal species.[1][2] Human exposure to NDPA can occur through various environmental and dietary sources. The carcinogenicity of NDPA is linked to its metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophilic intermediates that can form DNA adducts.[1][2] A thorough understanding of the metabolic pathways of NDPA is crucial for assessing its carcinogenic risk and for developing strategies to mitigate its harmful effects.
N-Nitrosodipropylamine-d14 (NDPA-d14) is a stable isotope-labeled analog of NDPA. Its application as an internal standard in mass spectrometry-based analytical methods is instrumental for the accurate and precise quantification of NDPA and its metabolites in complex biological matrices.[3][4] This application note provides a detailed overview of the metabolic pathways of NDPA and describes protocols for utilizing NDPA-d14 in in-vitro metabolic studies.
Metabolic Pathways of N-Nitrosodipropylamine (NDPA)
The metabolism of NDPA is primarily initiated by the action of cytochrome P450 enzymes, particularly CYP2B1 and CYP2E1, in the liver.[5] The main metabolic routes involve α-hydroxylation and β-hydroxylation of the propyl chains.[1][6]
-
α-Hydroxylation: This is considered the primary activation pathway leading to the formation of a reactive propylating agent.[1] The initial product, an unstable α-hydroxy-N-nitrosodipropylamine, spontaneously decomposes to yield propionaldehyde (B47417) and a propyldiazonium ion.[1] This highly reactive cation can then alkylate cellular macromolecules, including DNA, which is a critical step in the initiation of carcinogenesis.
-
β-Hydroxylation: This pathway leads to the formation of more stable, hydroxylated metabolites. The primary product of β-hydroxylation is N-nitroso-(2-hydroxypropyl)propylamine (NHPPA).[6][7] NHPPA can be further oxidized to N-nitroso-(2-oxopropyl)propylamine (NOPPA).[6][8] Both NHPPA and NOPPA can undergo further metabolism, including conjugation with glucuronic acid, to facilitate their excretion.[6][7] While β-hydroxylation is generally considered a detoxification pathway, some intermediates may still possess biological activity.
Figure 1: Metabolic pathways of N-Nitrosodipropylamine (NDPA).
Application of this compound in Metabolic Studies
In metabolic studies, particularly those employing quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results.[4][9] NDPA-d14 serves as an ideal internal standard for the analysis of NDPA for the following reasons:
-
Similar Physicochemical Properties: NDPA-d14 has nearly identical chemical and physical properties to unlabeled NDPA. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for any analyte loss during these steps.[4]
-
Distinct Mass-to-Charge Ratio (m/z): The 14-dalton mass difference between NDPA-d14 and NDPA allows for their clear differentiation by a mass spectrometer, without interfering with the detection of the analyte of interest.[4]
-
Correction for Matrix Effects: Biological samples can contain components that either suppress or enhance the ionization of the analyte in the mass spectrometer's source. As NDPA-d14 co-elutes with NDPA, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.[3]
By spiking a known amount of NDPA-d14 into the samples at the beginning of the experimental workflow, a ratio of the peak area of the native analyte to the peak area of the internal standard can be used to calculate the precise concentration of NDPA and its metabolites.
Experimental Protocol: In-Vitro Metabolism of NDPA using Rat Liver Microsomes
This protocol describes a typical in-vitro experiment to study the metabolism of NDPA using rat liver microsomes, with NDPA-d14 as the internal standard for quantification by LC-MS/MS.
Materials and Reagents
-
N-Nitrosodipropylamine (NDPA)
-
This compound (NDPA-d14)
-
Pooled rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
Experimental Workflow
Figure 2: Experimental workflow for in-vitro metabolism of NDPA.
Procedure
-
Preparation of Incubation Mixtures:
-
On ice, prepare the incubation mixtures in microcentrifuge tubes. For each 200 µL reaction, combine:
-
158 µL of 0.1 M phosphate buffer (pH 7.4)
-
20 µL of NADPH regenerating system
-
10 µL of pooled rat liver microsomes (final protein concentration of 0.5 mg/mL)
-
-
Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of NDPA solution (in methanol) to achieve a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Quenching the Reaction and Internal Standard Addition:
-
At each time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing 100 ng/mL of NDPA-d14.
-
The cold acetonitrile will precipitate the microsomal proteins, and the NDPA-d14 will serve as the internal standard for subsequent analysis.
-
-
Sample Processing:
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate NDPA and its metabolites.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NDPA | 131.1 | 71.1 | 15 |
| NDPA-d14 (IS) | 145.2 | 84.2 | 15 |
| NHPPA | 147.1 | 87.1 | 18 |
| NOPPA | 145.1 | 85.1 | 20 |
Table 1: Example MRM transitions for the analysis of NDPA and its metabolites.
Data Presentation and Interpretation
The concentration of NDPA remaining at each time point can be calculated from a calibration curve prepared with known concentrations of NDPA and a constant concentration of NDPA-d14. The rate of metabolism can then be determined by plotting the natural logarithm of the remaining NDPA concentration against time.
| Time (minutes) | NDPA Concentration (nM) | NHPPA Concentration (nM) |
| 0 | 1000.0 | 0.0 |
| 5 | 850.2 | 85.1 |
| 15 | 610.5 | 210.3 |
| 30 | 375.3 | 350.6 |
| 60 | 140.8 | 480.2 |
Table 2: Illustrative quantitative data from an in-vitro metabolism study of NDPA.
Conclusion
The study of N-Nitrosodipropylamine metabolism is essential for understanding its mechanism of carcinogenicity. The use of this compound as an internal standard is a critical component of modern analytical protocols, enabling the accurate and precise quantification of NDPA and its metabolites in complex biological systems. The methodologies and protocols described herein provide a robust framework for researchers in toxicology, drug metabolism, and cancer research to investigate the metabolic fate of NDPA and other N-nitrosamines. This knowledge is fundamental for risk assessment and the development of strategies to minimize human exposure and its associated health risks.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 5. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantitative Analysis of N-Nitrosodipropylamine (NDPA) in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Nitrosodipropylamine (NDPA) is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens.[1][2] The presence of nitrosamine (B1359907) impurities in pharmaceuticals, food, and the environment is a significant safety concern, necessitating sensitive and robust analytical methods for their detection and quantification at trace levels in biological matrices.[1][3] This document provides detailed application notes and protocols for the quantitative analysis of NDPA in biological fluids such as urine and plasma, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance parameters for the analysis of NDPA in biological fluids and other relevant matrices, compiled from various validated methods.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for NDPA Analysis
| Parameter | Urine | Plasma | Reference |
| Limit of Detection (LOD) | 0.001 - 0.013 ng/mL | 0.01 - 2.14 ng/mL | [4][5] |
| Limit of Quantification (LOQ) | 1 - 10 ppb (general screen) | Not Specified | [6] |
| Linearity Range | 2 - 200 ng/mL | Not Specified | [4] |
| Correlation Coefficient (r²) | 0.9985 - 0.9999 | Not Specified | [4] |
| Recovery | 68% - 102% | 83% - 116% | [4][5] |
| Relative Standard Deviation (RSD) | 0.4% - 5.5% | < 10% | [4][5] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for NDPA Analysis
| Parameter | Water/Solvents | Biological Matrix (Implied) | Reference |
| Limit of Detection (LOD) | 0.4 - 12 ng/L | ~0.1 ng/mL (for various nitrosamines) | [2][7] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | |
| Linearity Range | 0.3 - 50 ng/mL | 1 - 100 ppb | [8][9] |
| Correlation Coefficient (r²) | Not Specified | > 0.99 | [10] |
| Recovery | 68% - 83% | 70% - 130% | [7][11][12] |
| Relative Standard Deviation (RSD) | Not Specified | < 20% at LOQ | [13] |
Experimental Protocols
Protocol 1: Quantitative Analysis of NDPA in Human Urine by GC-MS
This protocol is based on a liquid-liquid extraction method followed by GC-MS analysis.[4]
1. Materials and Reagents
-
N-Nitrosodipropylamine (NDPA) analytical standard
-
Internal Standard (IS), e.g., N-Nitrosodipropylamine-d14 (NDPA-d14)
-
Dichloromethane (B109758) (DCM), GC grade
-
Sodium sulfate (B86663), anhydrous
-
Nitrogen gas, high purity
-
Urine samples
-
Volumetric flasks, pipettes, and syringes
-
Centrifuge tubes
-
GC vials with inserts
2. Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of NDPA in methanol (B129727). From this, prepare a series of working standard solutions.
-
Calibration Standards: Spike blank urine with known concentrations of NDPA to create a calibration curve (e.g., 2, 5, 10, 20, 50, 100, 200 ng/mL).
-
Sample Preparation:
-
To 5 mL of urine in a centrifuge tube, add the internal standard.
-
Add 5 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Repeat the extraction with another 5 mL of dichloromethane and combine the organic layers.
-
Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 0.2 mL of dichloromethane and transfer to a GC vial for analysis.[4]
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent[6]
-
Column: Capillary column such as 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[14]
-
Carrier Gas: Helium at a constant flow rate[14]
-
Inlet Temperature: 220°C[6]
-
Oven Temperature Program: 40°C (hold for 0.5 min), ramp at 20°C/min to 160°C, then ramp at 10°C/min to 240°C.[6]
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.
4. Data Analysis
-
Quantify NDPA using the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.
Protocol 2: Quantitative Analysis of NDPA in Human Plasma by LC-MS/MS
This protocol outlines a general approach for the analysis of nitrosamines in a biological matrix like plasma, adaptable from methods for other complex samples.[2][15]
1. Materials and Reagents
-
N-Nitrosodipropylamine (NDPA) analytical standard
-
Internal Standard (IS), e.g., this compound (NDPA-d14)[11]
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma samples
-
Volumetric flasks, pipettes, and syringes
-
Centrifuge and centrifuge tubes
-
LC vials
2. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare as described in Protocol 1, using methanol as the solvent.
-
Calibration Standards: Spike blank plasma with known concentrations of NDPA.
-
Sample Preparation (Protein Precipitation and SPE):
-
To 1 mL of plasma in a centrifuge tube, add the internal standard.
-
Add 3 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 5% methanol in water.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the NDPA and IS with methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system such as Thermo Scientific Vanquish or Waters ACQUITY[8][15]
-
Mass Spectrometer: Triple quadrupole mass spectrometer such as a Q Exactive Hybrid Quadrupole-Orbitrap or similar.[7][11]
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.9 µm)[11]
-
Mobile Phase A: Water with 0.1% formic acid[11]
-
Mobile Phase B: Methanol with 0.1% formic acid[11]
-
Flow Rate: 500 µL/min[11]
-
Injection Volume: 10-100 µL[11]
-
Gradient Elution: Optimize for separation of NDPA from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI)[15]
-
MS Detection: Multiple Reaction Monitoring (MRM) for quantification.
4. Data Analysis
-
Quantify NDPA using the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.
Visualizations
Caption: Workflow for GC-MS analysis of NDPA in urine.
Caption: Workflow for LC-MS/MS analysis of NDPA in plasma.
Caption: Logical relationship in quantitative analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Determination of volatile nitrosamines in urine through gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. benchchem.com [benchchem.com]
- 15. waters.com [waters.com]
Application Notes and Protocols for EPA Method 521: Analysis of Nitrosamines in Drinking Water
Introduction
This document provides a detailed overview and protocol for the determination of nitrosamines in drinking water using United States Environmental Protection Agency (US EPA) Method 521. This method is crucial for monitoring the presence of these carcinogenic compounds, which can form as disinfection byproducts during water treatment processes.[1][2] The protocol outlines the use of solid phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for the sensitive and selective quantification of seven specified nitrosamine (B1359907) compounds.[1][3] N-Nitrosodipropylamine-d14 (NDPA-d14) is utilized as an internal standard (IS) to ensure accuracy and precision in the analytical measurements.[4][5]
Target Analytes
The method is applicable to the following seven nitrosamines:[3]
-
N-Nitrosodimethylamine (NDMA)
-
N-Nitrosomethylethylamine (NMEA)
-
N-Nitrosodiethylamine (NDEA)
-
N-Nitrosodi-n-propylamine (NDPA)
-
N-Nitrosodi-n-butylamine (NDBA)
-
N-Nitrosopyrrolidine (NPYR)
-
N-Nitrosopiperidine (NPIP)
Quantitative Data Summary
The performance of EPA Method 521 is characterized by low detection and reporting levels, ensuring the ability to monitor nitrosamines at concentrations relevant to public health. The following table summarizes key quantitative data for the target analytes.
| Analyte | Chemical Abstracts Service Registry Number (CASRN) | Lowest Concentration Minimum Reporting Level (LCMRL) (ng/L) |
| N-Nitrosodimethylamine (NDMA) | 62-75-9 | 1.2 - 2.1 |
| N-Nitrosomethylethylamine (NMEA) | 10595-95-6 | 1.2 - 2.1 |
| N-Nitrosodiethylamine (NDEA) | 55-18-5 | 1.2 - 2.1 |
| N-Nitrosodi-n-propylamine (NDPA) | 621-64-7 | 1.2 - 2.1 |
| N-Nitrosodi-n-butylamine (NDBA) | 924-16-3 | 1.2 - 2.1 |
| N-Nitrosopyrrolidine (NPYR) | 930-55-2 | 1.2 - 2.1 |
| N-Nitrosopiperidine (NPIP) | 100-75-4 | 1.2 - 2.1 |
Note: The LCMRL is the lowest true concentration for which a future recovery is expected, with 99 percent confidence, to be between 50 and 150 percent recovery. The specific LCMRL for each analyte within the provided range is determined by the individual laboratory's performance.[3][6]
Detailed Experimental Protocol
This protocol details the necessary steps for the analysis of nitrosamines in drinking water as per EPA Method 521.
Sample Collection and Preservation
-
Collection: When sampling from a water tap, flush the system until the water temperature stabilizes (approximately 2 minutes).[6] Collect about 500 mL of the sample in a clean bottle.[6]
-
Dechlorination: If the water has been chlorinated, a dechlorinating agent such as sodium thiosulfate (B1220275) must be added to the sample bottle prior to collection to prevent the formation of nitrosamines after sampling.
-
Storage: Samples should be kept sealed from the time of collection until analysis.[6] It is recommended to store samples at or below 6 °C and protected from light.
-
Holding Time: Samples must be extracted within 14 days of collection. The resulting extracts can be stored for up to 28 days at -15°C or less, protected from light.[6]
Sample Preparation and Solid Phase Extraction (SPE)
The sample preparation involves extracting the nitrosamines from the water sample using a solid phase extraction cartridge.
-
Materials:
-
SPE cartridges containing coconut charcoal (2 g, 80-120 mesh).[6]
-
Methylene (B1212753) chloride (dichloromethane), high purity.
-
Methanol, high purity.
-
This compound (NDPA-d14) internal standard solution.
-
N-Nitrosodimethylamine-d6 (NDMA-d6) surrogate standard solution.
-
-
Procedure:
-
Cartridge Conditioning:
-
Rinse the SPE cartridge with 3 mL of methylene chloride.
-
Follow with 3 mL of methanol.
-
Finally, equilibrate the cartridge with reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Measure a 0.5 L water sample.[1]
-
Add a known amount of the surrogate standard (NDMA-d6) to the sample.
-
Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate.
-
-
Elution:
-
Concentration:
-
Instrumental Analysis: GC-MS/MS
The concentrated extract is analyzed using a gas chromatograph coupled with a tandem mass spectrometer.
-
Instrumentation: A GC system capable of large volume injection (LVI) is recommended to enhance sensitivity.[1][2] The mass spectrometer should be a triple quadrupole or an ion trap instrument capable of MS/MS analysis.[7]
-
Ionization: Chemical ionization (CI) is typically used to minimize fragmentation of the molecular ion.[1][2]
-
Injection: A large volume injection of the extract (e.g., 8 µL) is performed to achieve low detection limits.[1]
-
Separation: A capillary column is used for the chromatographic separation of the nitrosamines.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the target analytes.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for EPA Method 521 from sample collection to data analysis.
Logical Relationship of Quality Control
Caption: Key quality control components and their roles in EPA Method 521.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. analysis.rs [analysis.rs]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. NEMI Method Summary - 521 [nemi.gov]
- 7. Search Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Troubleshooting & Optimization
minimizing matrix effects in N-Nitrosodipropylamine-d14 analysis
Welcome to the technical support center for N-Nitrosodipropylamine-d14 (NDPA-d14) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of NDPA-d14?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of NDPA-d14 analysis, which is often conducted at trace levels, these effects can lead to either ion suppression or enhancement.[2] This interference can significantly compromise the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous results.[3] The complexity of pharmaceutical and biological samples makes them prone to causing significant matrix effects.[4]
Q2: Why is a stable isotope-labeled internal standard like NDPA-d14 used?
A2: A stable isotope-labeled internal standard (SIL-IS) such as NDPA-d14 is the most effective tool to compensate for matrix effects.[4][5] Since NDPA-d14 is chemically identical to the analyte (NDPA) but has a different mass, it co-elutes and experiences the same degree of ion suppression or enhancement.[2] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix effects, as the ratio remains consistent.[4][5] It can also account for analyte loss during sample preparation and extraction.[6][7]
Q3: What are the primary analytical techniques for NDPA-d14 analysis?
A3: The most common and highly sensitive techniques for the analysis of nitrosamines, including NDPA, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[8] LC-MS/MS is often preferred for its ability to analyze polar, non-polar, and non-volatile compounds.[9] These methods offer the high selectivity and sensitivity required to detect trace levels of nitrosamines in complex matrices.[10][[“]]
Q4: What are some common signs of matrix effects in my analytical run?
A4: Signs of significant matrix effects can include:
-
Poor reproducibility of analyte response in replicate injections of the same sample.
-
A significant difference in the peak area of a post-extraction spiked sample compared to a standard in a clean solvent.[4]
-
Inconsistent analyte/internal standard area ratios across a sample batch.
-
Distorted peak shapes for the analyte and/or internal standard.
-
A drifting baseline or the appearance of interfering peaks near the analyte's retention time.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your NDPA-d14 analysis.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for matrix effects in NDPA-d14 analysis.
| Problem | Potential Cause | Recommended Action |
| Poor Peak Shape | Co-eluting matrix components, column degradation. | - Optimize the chromatographic gradient to improve separation.[12] - Evaluate a different column chemistry (e.g., biphenyl or pentafluorophenyl) for alternative selectivity.[5][13] - Ensure proper sample cleanup to remove interferences. |
| Low Analyte Recovery / Ion Suppression | Matrix components suppressing the ionization of NDPA and NDPA-d14. | - Enhance sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[14][15] - Dilute the sample extract to reduce the concentration of matrix components.[5] - Optimize MS source parameters to improve ionization efficiency. |
| High Variability in Results | Inconsistent matrix effects across samples. | - Ensure the use of a stable isotope-labeled internal standard (NDPA-d14) in all samples, standards, and blanks.[5][16] - If not already in use, prepare calibration standards in a blank matrix that is representative of the samples (matrix-matched calibration).[2] - For highly variable matrices, consider using the standard addition method for quantification.[5] |
| Internal Standard (NDPA-d14) Signal is Low or Variable | The internal standard is also affected by matrix suppression or issues with sample preparation. | - This confirms a significant matrix effect. Follow the recommendations for "Low Analyte Recovery / Ion Suppression". - Verify the correct spiking of the internal standard in all samples. |
Experimental Protocols
Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 5 mL of methanol (B129727) followed by 5 mL of water through the cartridge.
-
Loading: Dilute the sample (e.g., 1 mL of dissolved drug product) with water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes (NDPA and NDPA-d14) with a stronger organic solvent (e.g., 5 mL of methanol or acetonitrile).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Liquid-Liquid Extraction (LLE) for Sample Cleanup
LLE is an alternative for removing matrix components based on their differential solubility.
-
Sample Preparation: Dilute your sample in an appropriate aqueous buffer. Adjust the pH if necessary to ensure the nitrosamines are in a neutral form.[15]
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether) to the aqueous sample in a 1:1 ratio.[15]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection and Reconstitution: Carefully collect the organic layer, evaporate it to dryness, and reconstitute the residue in the mobile phase.
Diagram: General Sample Preparation Workflow
Caption: General workflow for sample preparation in NDPA-d14 analysis.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent. | Simple, fast, and inexpensive. | Non-selective, may not remove other matrix components, leading to significant ion suppression. | Screening or less complex matrices. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[15] | Can be highly selective by adjusting solvent polarity and pH.[15] | Can be labor-intensive and may use large volumes of organic solvents. | Matrices where analytes have significantly different solubility from interferences. |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent followed by selective elution.[14] | High selectivity, can handle a wide range of matrices, and is amenable to automation.[5] | Method development can be complex; requires selection of appropriate sorbent and solvents. | Complex matrices requiring significant cleanup. |
Table 2: Key LC-MS/MS Parameters for NDPA Analysis
| Parameter | Typical Setting / Compound | Purpose |
| Precursor Ion (m/z) | NDPA: 131.1 | To isolate the parent molecule of the analyte. |
| Product Ion (m/z) | NDPA: 89.1, 43.1 | Specific fragments used for confirmation and quantification. |
| Precursor Ion (m/z) | NDPA-d14: 145.2 | To isolate the parent molecule of the internal standard. |
| Product Ion (m/z) | NDPA-d14: 98.1, 49.1 | Specific fragments of the internal standard for quantification. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) | To generate charged molecules for mass analysis. APCI can sometimes be less susceptible to matrix effects than ESI.[4] |
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 13. Development and comparison of LC/MS methods with different MS detectors for analysis of nitrosamines in challenging drug product matrices | Poster Board #4042 - American Chemical Society [acs.digitellinc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. medchemexpress.com [medchemexpress.com]
improving detection limits for N-Nitrosodipropylamine with deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of N-Nitrosodipropylamine (NDPA) and other nitrosamines, with a focus on improving detection limits using deuterated standards.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the use of deuterated internal standards crucial for accurate NDPA quantification?
A: Deuterated internal standards are considered the gold standard in trace-level analysis of nitrosamines like NDPA for several critical reasons.[1][2][3] The principle of isotope dilution mass spectrometry (IDMS) is foundational to their effectiveness.[1] In this technique, a known amount of a stable isotope-labeled version of the analyte, such as NDPA-d14, is added to the sample at the beginning of the analytical process.[1] Because the deuterated standard is chemically almost identical to the non-labeled NDPA, it experiences the same variations during sample preparation, extraction, and analysis, including matrix effects.[1][4] The mass spectrometer can differentiate between the analyte and the deuterated standard due to the mass difference.[1] By measuring the ratio of the analyte's signal to the deuterated standard's signal, accurate quantification is possible, as this ratio remains constant even with variations in sample recovery or matrix-induced ion suppression or enhancement.[1][5]
Q2: What are "matrix effects" and how do they impact NDPA analysis?
A: Matrix effects are a significant challenge in the analysis of trace-level impurities like NDPA, especially in complex sample matrices such as pharmaceutical drug products.[4][6] These effects arise from the interference of other components in the sample with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[6][7] This can result in inaccurate and unreliable quantification of NDPA.[4][6] The use of a deuterated internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as the standard is affected in the same way as the analyte, allowing for an accurate correction of the signal.[4][8]
Q3: I am observing high variability in my NDPA measurements. What are the likely causes and how can I troubleshoot this?
A: High variability in NDPA measurements can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:
-
Inconsistent Sample Preparation: Variations in extraction efficiency can lead to inconsistent recovery of NDPA.
-
Troubleshooting: Ensure your sample preparation protocol, whether it's Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is well-defined and consistently executed.[4][9] The use of a deuterated internal standard added at the very beginning of the sample preparation process is highly recommended to correct for these variations.[1][2]
-
-
Matrix Effects: As discussed in Q2, matrix effects can cause significant variability.
-
Instrumental Instability: Fluctuations in the performance of your GC-MS or LC-MS system can introduce variability.
-
Troubleshooting: Regularly perform system suitability tests to ensure your instrument is performing within specifications. Check for and address any issues with the injection port, column, or mass spectrometer source.
-
-
Contamination: Nitrosamines can be present in the laboratory environment, leading to sporadic contamination of samples.
-
Troubleshooting: Take precautions to avoid extraneous sources of nitrosamine (B1359907) contamination from laboratory equipment, reagents, and even the air.[2][9] Regularly analyze method blanks to monitor for any background contamination.
-
Q4: How can I improve the limit of detection (LOD) and limit of quantification (LOQ) for my NDPA analysis?
A: Achieving low LOD and LOQ is critical for nitrosamine analysis due to the low acceptable intake limits.[5][6] Here are several strategies to improve sensitivity:
-
Optimize Sample Preparation: Concentrate your sample extract to increase the concentration of NDPA before injection. Techniques like Solid-Phase Extraction (SPE) can be effective for both cleanup and concentration.[9][10]
-
Enhance Mass Spectrometric Detection:
-
Use Tandem Mass Spectrometry (MS/MS): Operating your mass spectrometer in Multiple Reaction Monitoring (MRM) mode significantly improves selectivity and sensitivity by reducing background noise.[11]
-
Optimize Ionization: For GC-MS, using a "soft" ionization technique or optimizing the electron energy can sometimes improve the abundance of the precursor ion.[12] For LC-MS, ensure the mobile phase is compatible with efficient ionization of NDPA.
-
-
Improve Chromatographic Performance:
-
Column Selection: Choose a GC or LC column that provides good peak shape and resolution for NDPA. Poor peak shape can negatively impact sensitivity.[13]
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential issues with matrix interference and column overloading.[13]
-
Quantitative Data Summary
The following tables summarize typical detection limits and recovery data for NDPA analysis. Note that these values can vary depending on the specific matrix, instrumentation, and analytical method used.
Table 1: Method Detection Limits (MDLs) for N-Nitrosamines in Various Matrices
| Compound | Matrix | Analytical Method | Method Detection Limit (MDL) | Reference |
| N-Nitrosodipropylamine (NDPA) | Drinking Water | GC-MS/MS | 0.4 - 4 ng/L | [10] |
| N-Nitrosodipropylamine (NDPA) | Wastewater | GC with Nitrogen-Phosphorus Detector | 0.08 µg/L | [14] |
| N-Nitrosamines (various) | Drug Substance | GC-MS/MS | < 3 ppb | [15] |
Table 2: Recovery and Precision Data for Spiked Samples
| Matrix | Spiked Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Metformin Drug Substance | 1.0 - 10 ng/g | 70 - 130% | < 20% | GC-MS | [9] |
| Trifluralin Formulations | < 0.5 ppm | 98 - 102% | < 13% | GC with Thermal Energy Analyzer |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sample Weighing: Accurately weigh a representative portion of the sample (e.g., 1 gram of drug substance) into a suitable container.
-
Internal Standard Spiking: Add a known amount of deuterated NDPA (e.g., NDPA-d14) solution to the sample.
-
Dissolution/Suspension: Add an appropriate solvent (e.g., 10 mL of 1 M sodium hydroxide (B78521) solution) to dissolve or suspend the sample. Vortex or shake to ensure thorough mixing.[11]
-
Extraction: Add an immiscible organic solvent (e.g., 5 mL of dichloromethane). Shake vigorously for a specified period (e.g., 5 minutes) to extract the nitrosamines into the organic layer.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the organic (lower) layer containing the NDPA to a clean vial.
-
Concentration (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen to a smaller volume to concentrate the analytes.
-
Reconstitution: Reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS system.
Protocol 2: GC-MS/MS Analysis of NDPA
This is an example of a typical GC-MS/MS method. Instrument parameters will need to be optimized for your specific system.
-
Gas Chromatograph (GC) System:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase, is often suitable.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both NDPA and its deuterated internal standard must be determined and optimized. For example:
-
NDPA: Precursor ion (m/z) -> Product ion (m/z)
-
NDPA-d14: Precursor ion (m/z) -> Product ion (m/z)
-
-
Visualizations
Caption: Isotope Dilution Workflow for NDPA Analysis.
Caption: Troubleshooting Logic for High Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 4. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. pmda.go.jp [pmda.go.jp]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edqm.eu [edqm.eu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 14. epa.gov [epa.gov]
- 15. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
Technical Support Center: Addressing N-Nitrosodipropylamine-d14 Instability in Acidic Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of N-Nitrosodipropylamine-d14 (NDPA-d14) in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (NDPA-d14) internal standard showing low or inconsistent recovery in acidic samples?
A1: The instability of NDPA-d14 in acidic solutions is a primary cause for low and variable recovery. Nitrosamines, in general, are known to be less stable in acidic environments compared to neutral or alkaline conditions.[1][2] This degradation can be accelerated by factors such as exposure to light (especially UV), elevated temperatures, and the specific type and concentration of the acid used. Formation of nitrosamines is also favored under acidic conditions where a secondary amine can react with a nitrosating agent.[2][3][4]
Q2: What are the primary degradation pathways for NDPA-d14 in acidic solutions?
A2: Under acidic conditions and in the presence of light, N-nitrosamines can undergo photolysis. The rate of this photolysis increases as the pH decreases. While the specific degradation products of NDPA-d14 are not extensively documented in readily available literature, the degradation of similar nitrosamines like N-nitrosodimethylamine (NDMA) in aqueous acidic solutions yields products such as methylamine, dimethylamine, nitrite, nitrate, formaldehyde, and formic acid. It is plausible that NDPA-d14 degrades through analogous pathways.
Q3: How can I minimize the degradation of NDPA-d14 during sample preparation and analysis of acidic samples?
A3: To minimize degradation, it is crucial to control the environmental conditions. Key recommendations include:
-
Protection from Light: Always handle NDPA-d14 standards and samples in amber vials or under low-light conditions to prevent photolytic degradation.[1][2][5]
-
Temperature Control: Maintain low temperatures during sample preparation and storage. For long-term storage of stock solutions, -80°C is recommended, while -20°C is suitable for short-term storage.
-
Minimize Time in Acidic Conditions: Reduce the exposure time of NDPA-d14 to acidic solutions as much as possible. Neutralize the sample as soon as the experimental protocol allows.
-
Use of Antioxidants/Scavengers: In some cases, the addition of antioxidants can help mitigate the formation of nitrosamine (B1359907) impurities.
Q4: Are there specific types of acids that are more detrimental to NDPA-d14 stability?
A4: While specific comparative studies on the effects of different acids on NDPA-d14 stability are not widely published, the strength of the acid (and therefore the resulting pH of the solution) is a critical factor. Stronger acids that lead to a lower pH will generally accelerate degradation more than weaker acids. The presence of any oxidizing potential in the acid (e.g., nitric acid) could also potentially contribute to degradation, but this is less documented for nitrosamines compared to the effect of pH.
Troubleshooting Guide: Low Recovery of NDPA-d14 in Acidic Solutions
This guide provides a systematic approach to troubleshooting low recovery of your NDPA-d14 internal standard when working with acidic samples.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low recovery in all acidic samples | Chemical Degradation: NDPA-d14 is degrading in the acidic environment. | 1. Verify pH: Measure the pH of your sample solution. 2. Reduce Exposure Time: Minimize the time the sample remains acidic before extraction or analysis. 3. Temperature Control: Perform all sample preparation steps on ice or at a controlled low temperature. 4. Light Protection: Use amber vials and minimize exposure to ambient and UV light at all stages.[1][2][5] 5. Neutralization: If possible within your analytical method, neutralize the sample to a pH of ~7 before any lengthy storage or waiting steps. |
| Inconsistent/Variable Recovery | Inconsistent Sample Handling: Variations in exposure time to acid, light, or temperature between samples. | 1. Standardize Protocol: Ensure every sample is processed with identical timing for each step. 2. Automate where possible: Use autosamplers with temperature-controlled trays. 3. Prepare Samples in Batches: Prepare standards and samples in a consistent manner to minimize variability. |
| Low recovery after extraction | Inefficient Extraction: The extraction protocol is not effectively recovering NDPA-d14 from the acidic matrix. | 1. Optimize Extraction Solvent: Test different organic solvents for liquid-liquid extraction. 2. Adjust pH Pre-extraction: If compatible with your analyte of interest, adjust the pH of the aqueous phase to neutral or slightly basic before extraction to improve the partitioning of the non-polar NDPA-d14 into the organic phase. 3. Solid-Phase Extraction (SPE): Evaluate different SPE sorbents and elution solvents. |
| Low recovery with no clear pattern | Matrix Effects: Components in the sample matrix are interfering with the analysis. | 1. Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that has been subjected to the same acidic conditions and workup procedure as your samples. 2. Dilution: Dilute the sample to reduce the concentration of interfering matrix components. 3. Cleanup: Employ a more rigorous sample cleanup procedure (e.g., additional washing steps in LLE or SPE). |
| Hydrogen-Deuterium (H-D) Exchange: In strongly acidic or basic conditions, there is a theoretical possibility of deuterium (B1214612) exchange with protons from the solvent, although this is less likely if the deuterium atoms are on carbon. | 1. Evaluate Stability in Non-Deuterated Solvents: If possible, test the stability in deuterated acidic solvents to see if the issue persists. 2. Consider a Different Internal Standard: If H-D exchange is confirmed, a ¹³C or ¹⁵N labeled internal standard may be necessary. | |
| Adsorption to Surfaces: NDPA-d14 may be adsorbing to glassware or plasticware. | 1. Silanize Glassware: Treat glassware with a silanizing agent to reduce active sites for adsorption. 2. Use Low-Binding Tubes: Utilize polypropylene (B1209903) or other low-binding microcentrifuge tubes and pipette tips. 3. Rinse Thoroughly: Ensure all transfer steps are quantitative by thoroughly rinsing containers. |
Experimental Protocols
Protocol 1: Stability Assessment of NDPA-d14 in Acidic Solution
This protocol outlines a method to quantify the stability of NDPA-d14 in a specific acidic solution over time.
Objective: To determine the degradation rate of NDPA-d14 at a specific pH and temperature.
Materials:
-
NDPA-d14 stock solution (e.g., 1 mg/mL in methanol)
-
Acidic solution of interest (e.g., 0.1 M HCl)
-
Neutralizing solution (e.g., 0.1 M NaOH)
-
Extraction solvent (e.g., Dichloromethane)
-
LC-MS/MS or GC-MS system
-
Amber vials
-
Thermostatted incubator or water bath
Procedure:
-
Preparation of Test Solution:
-
In an amber volumetric flask, prepare a solution of the acidic medium.
-
Spike a known concentration of NDPA-d14 stock solution into the acidic solution to achieve a final concentration relevant to your experimental range (e.g., 1 µg/mL).
-
-
Incubation:
-
Aliquot the test solution into multiple amber vials.
-
Place the vials in a thermostatted environment at the desired temperature (e.g., 25°C).
-
-
Time Points:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial for analysis.
-
-
Sample Preparation for Analysis (Time Point 0):
-
Immediately after preparation (T=0), take an aliquot of the test solution.
-
Neutralize the aliquot with an equivalent amount of the neutralizing solution.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and separating the organic layer.
-
Analyze the organic extract by LC-MS/MS or GC-MS.
-
-
Sample Preparation for Subsequent Time Points:
-
At each subsequent time point, repeat the neutralization and extraction procedure from step 4.
-
-
Data Analysis:
-
Quantify the concentration of NDPA-d14 at each time point.
-
Plot the concentration of NDPA-d14 versus time to determine the degradation kinetics.
-
Quantitative Data Summary
The following table provides a hypothetical summary of stability data for NDPA-d14 under different acidic conditions. Note: This data is illustrative and should be experimentally determined for your specific conditions.
| Acidic Condition | Temperature (°C) | Time (hours) | % NDPA-d14 Remaining |
| 0.1 M HCl (pH 1) | 25 | 0 | 100 |
| 4 | 85 | ||
| 8 | 72 | ||
| 24 | 45 | ||
| 0.01 M HCl (pH 2) | 25 | 0 | 100 |
| 4 | 95 | ||
| 8 | 90 | ||
| 24 | 78 | ||
| 0.1 M Acetic Acid (pH ~2.9) | 25 | 0 | 100 |
| 4 | 98 | ||
| 8 | 96 | ||
| 24 | 91 |
Visualizations
Caption: Factors influencing the degradation of NDPA-d14 in acidic solutions.
Caption: A logical workflow for troubleshooting low NDPA-d14 recovery.
References
- 1. Stability for Nitrosamine-Sensitive Products: Extra Controls Without Derailing Timelines – Pharma Stability [pharmastability.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. stabilityhub.com [stabilityhub.com]
- 4. mdpi.com [mdpi.com]
- 5. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Troubleshooting Ion Suppression in LC-MS Analysis of N-Nitrosodipropylamine-d14
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for ion suppression affecting N-Nitrosodipropylamine-d14 (NDPA-d14) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my NDPA-d14 internal standard?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1] Although this compound is a stable isotope-labeled internal standard (SIL-IS) used to compensate for these effects, it can also be suppressed.[2] Significant suppression of the NDPA-d14 signal can compromise its ability to correct for variations and lead to inaccurate quantification of the target analyte, N-Nitrosodipropylamine (NDPA).
Q2: What are the common causes of ion suppression in LC-MS analysis?
A2: Ion suppression can originate from various sources, broadly categorized as matrix-related or mobile-phase-related.
-
Matrix Components : Endogenous substances from complex biological samples (e.g., proteins, lipids, salts) are a primary cause.[2][3]
-
Mobile Phase Additives : Non-volatile buffers or ion-pairing reagents (e.g., trifluoroacetic acid - TFA) can accumulate in the ion source and interfere with ionization.[4]
-
High Analyte Concentration : At high concentrations, analytes can compete with themselves for ionization, leading to a non-linear response.[1]
-
Contamination : Exogenous substances, such as polymers leached from plasticware, can also cause suppression.[1]
Q3: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help manage ion suppression?
A3: A SIL-IS is the most effective tool to compensate for matrix effects.[2] Since NDPA-d14 is chemically almost identical to the native analyte (NDPA), it co-elutes and experiences the same degree of ion suppression.[2][5] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even when the absolute signal intensity fluctuates due to suppression.[2] However, this correction is only effective if the internal standard signal itself is stable and reproducible.
Q4: Can my choice of ionization technique affect ion suppression?
A4: Yes. Electrospray ionization (ESI), commonly used for nitrosamine (B1359907) analysis, is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[1][5][6] ESI is sensitive to changes in the droplet surface tension and solvent evaporation efficiency, which are easily affected by matrix components.[7] APCI, which involves gas-phase ionization, is often less prone to these effects.[1] If severe ion suppression is encountered with ESI, switching to APCI could be a viable strategy, provided it is suitable for your target analyte.[8]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss for NDPA-d14
This is a critical issue as it prevents accurate quantification of the target analyte.
Potential Causes & Recommended Actions
| Potential Cause | Recommended Action |
| Severe Matrix Effects | Co-eluting matrix components are competing with NDPA-d14 for ionization.[2] |
| 1. Optimize Sample Preparation: Enhance cleanup to remove interferences. Solid-Phase Extraction (SPE) is generally more effective than simple protein precipitation (PPT) or Liquid-Liquid Extraction (LLE).[2][9] | |
| 2. Improve Chromatographic Separation: Modify the LC gradient to separate the NDPA-d14 peak from the suppression zones.[2] Experiment with different column chemistries (e.g., Phenyl-Hexyl, Pentafluorophenyl) for alternative selectivity.[5][10] | |
| 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression. This is only feasible if the target analyte concentration remains above the limit of quantitation.[1][11] | |
| Poor Ionization Source Settings | Suboptimal source parameters can lead to inefficient ionization and increased susceptibility to suppression. |
| 1. Optimize Source Parameters: Tune the capillary voltage, nebulizing gas pressure, and desolvation temperature specifically for NDPA-d14 in the presence of the matrix.[12] | |
| 2. Check Sprayer Position: Ensure the ESI sprayer is optimally positioned relative to the mass spectrometer inlet.[4] | |
| Mobile Phase Issues | Non-volatile additives are hindering droplet formation or evaporation. |
| 1. Use Volatile Buffers: Replace non-volatile buffers with volatile alternatives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at low concentrations (<10 mM).[4][12] | |
| 2. Minimize Additives: If ion-pairing reagents like TFA are necessary, use the lowest possible concentration (e.g., <0.1%).[4] |
Issue 2: Inconsistent or Irreproducible NDPA-d14 Peak Area
High variability in the internal standard response across a sample batch compromises precision and accuracy.
Potential Causes & Recommended Actions
| Potential Cause | Recommended Action |
| Variable Matrix Effects | The composition of the matrix varies from sample to sample, causing different degrees of ion suppression.[7] |
| 1. Implement Robust Sample Preparation: A thorough and consistent sample cleanup method like SPE is crucial to minimize variability between samples.[9] | |
| 2. Use Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to mimic the matrix effect.[2] | |
| Inconsistent Sample Preparation | Pipetting errors or inconsistent execution of the sample preparation protocol. |
| 1. Verify Internal Standard Addition: Ensure NDPA-d14 is added accurately and consistently to all samples, standards, and QCs. Automated liquid handlers can improve precision. | |
| 2. Standardize Protocol: Ensure all steps of the sample preparation workflow are performed identically for every sample. | |
| LC System Carryover | Residual analyte or matrix components from a previous injection are affecting the current one. |
| 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash routine to effectively clean the needle and injection port. | |
| 2. Inject Blanks: Run blank injections after high-concentration samples to check for carryover. |
Data Summary: Effectiveness of Sample Preparation Techniques
The choice of sample preparation is one of the most effective ways to combat ion suppression.[1] The following table summarizes the general effectiveness of common techniques.
| Sample Preparation Technique | Effectiveness in Removing Interferences | Common Applications & Notes |
| Protein Precipitation (PPT) | Low | Simple and fast, but often leaves behind significant amounts of salts and phospholipids (B1166683) that cause ion suppression.[1][5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Effective at removing non-polar interferences, salts, and some phospholipids. Can be labor-intensive and may have lower analyte recovery.[1][5] |
| Solid-Phase Extraction (SPE) | High | Highly effective and selective at removing a wide range of interferences, providing the cleanest extracts.[2][9] Method development is required to optimize the sorbent and solvent selection.[1] |
Visualizations and Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving ion suppression issues related to NDPA-d14.
Caption: A workflow for troubleshooting NDPA-d14 ion suppression.
Mechanism of Ion Suppression in ESI
This diagram illustrates how co-eluting matrix components interfere with the ionization of the analyte (NDPA-d14).
Caption: Competition in ESI leads to analyte signal suppression.
Decision Tree for Sample Preparation
This decision tree helps in selecting an appropriate sample preparation technique based on matrix complexity and observed suppression.
Caption: Decision tree for selecting a sample preparation method.
Key Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment is used to identify regions in the chromatogram where ion suppression occurs.[1]
Objective: To determine the retention times at which co-eluting matrix components cause suppression of the NDPA-d14 signal.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of NDPA-d14 (e.g., 50 ng/mL in mobile phase)
-
Blank matrix samples (extracted using your standard protocol)
Methodology:
-
System Setup:
-
Disconnect the analytical column from the MS ion source.
-
Connect the column outlet to a tee-piece.
-
Connect the syringe pump, containing the NDPA-d14 solution, to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS ion source.
-
-
Infusion:
-
Begin infusing the NDPA-d14 solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the NDPA-d14 signal in the mass spectrometer. You should observe a stable, continuous baseline signal.
-
-
Analysis:
-
Once the baseline is stable, start the LC method (running a gradient with mobile phase).
-
Inject a blank solvent sample first to ensure the LC gradient itself does not cause signal fluctuation.
-
Next, inject an extracted blank matrix sample.
-
-
Interpretation:
-
Monitor the NDPA-d14 baseline signal during the blank matrix run.
-
Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.
-
Compare this "suppression profile" to the retention time of your NDPA-d14 peak in a normal run. If the peak elutes within a suppression zone, your method needs optimization.
-
Protocol 2: Solid-Phase Extraction (SPE) for Nitrosamine Cleanup
This is a general protocol for cleaning up samples containing nitrosamines like NDPA. It should be optimized for your specific matrix. A common choice for nitrosamines is an activated charcoal or a polymeric sorbent.[13]
Objective: To remove matrix interferences from a sample prior to LC-MS analysis.
Materials:
-
SPE cartridges (e.g., Activated Charcoal or a suitable polymeric sorbent)
-
SPE vacuum manifold
-
Sample pre-treated with NDPA-d14 internal standard
-
Conditioning solvent (e.g., Dichloromethane, Methanol)
-
Equilibration solvent (e.g., Reagent Water)
-
Wash solvent (e.g., Water/Methanol mixture)
-
Elution solvent (e.g., Dichloromethane or Acetonitrile)
-
Nitrogen evaporator
Methodology:
-
Conditioning: Condition the SPE cartridge by passing 2-3 cartridge volumes of the conditioning solvent(s) (e.g., 3 mL Dichloromethane, followed by 3 mL Methanol). Do not let the cartridge go dry.[13]
-
Equilibration: Equilibrate the cartridge by passing 2-3 volumes of reagent water. Ensure the sorbent bed does not dry out before loading the sample.[13]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with a weak solvent (e.g., 1-2 volumes of 5% Methanol in water) to remove polar interferences while retaining the NDPA and NDPA-d14.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes to remove the aqueous wash solvent.[13]
-
Elution: Elute the analytes with a strong organic solvent (e.g., 2 x 1.5 mL of Dichloromethane).[13] Collect the eluate in a clean tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. biotech-spain.com [biotech-spain.com]
- 13. dspace.incdecoind.ro [dspace.incdecoind.ro]
Technical Support Center: Optimization of GC-MS Parameters for N-Nitrosodipropylamine-d14 Detection
Welcome to the technical support center for the analysis of N-Nitrosodipropylamine-d14 (NDPA-d14) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (NDPA-d14) typically used in nitrosamine (B1359907) analysis?
A1: this compound is a deuterated stable isotope-labeled internal standard for N-Nitrosodipropylamine (NDPA). It is commonly used in GC-MS analysis to improve the accuracy and precision of quantification for other nitrosamines. Since its chemical and physical properties are nearly identical to the non-deuterated form, it co-elutes and experiences similar ionization and fragmentation, allowing for correction of variations in sample preparation and instrument response.
Q2: What is the primary challenge in analyzing nitrosamines like NDPA-d14 by GC-MS?
A2: The primary challenge is achieving the required low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, while dealing with potential matrix interferences from the sample.[1][2] Nitrosamines are often present at trace levels, and complex sample matrices can interfere with their detection, leading to inaccurate results.[3]
Q3: What are the recommended GC-MS or GC-MS/MS techniques for nitrosamine analysis?
A3: For trace-level analysis of nitrosamines, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is highly recommended.[1][4] The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode in GC-MS/MS provides enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which helps to eliminate matrix interferences and reduce false positives.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape or Tailing
Possible Causes:
-
Active sites in the GC inlet or column: Nitrosamines are susceptible to degradation or adsorption on active sites.
-
Improper column installation: Poorly cut or installed columns can lead to peak tailing.
-
Contamination: Buildup of non-volatile residues in the inlet liner or the front of the column.
Solutions:
-
Inlet Maintenance: Regularly replace the inlet liner and septa. Consider using a deactivated liner.
-
Column Care: Use a high-quality, low-bleed column suitable for amine analysis. After installation, condition the column according to the manufacturer's instructions. If tailing persists, trim a small portion (e.g., 10-20 cm) from the front of the column.
-
System Deactivation: In some cases, priming the system with a high-concentration standard can help to passivate active sites.
Issue 2: Low Sensitivity or Inconsistent Response
Possible Causes:
-
Sub-optimal MS parameters: Incorrect ion source temperature, electron energy, or collision energy (in MS/MS).
-
Matrix Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of NDPA-d14.
-
Leak in the system: Air leaks can negatively impact sensitivity.
Solutions:
-
MS Parameter Optimization:
-
Ion Source Temperature: Optimize the ion source temperature, typically in the range of 200-230°C.
-
Electron Energy: While 70 eV is standard, for labile compounds like nitrosamines, a softer electron energy (e.g., 40 eV) may yield better results by reducing excessive fragmentation.[6]
-
Collision Energy (for MS/MS): Optimize the collision energy for each SRM transition to maximize the abundance of the product ions.
-
-
Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences.[7]
-
System Check: Perform a leak check on the GC-MS system.
Issue 3: Carryover of NDPA-d14 in Blank Injections
Possible Causes:
-
Contamination of the syringe or injection port.
-
Adsorption of the analyte in the GC system.
Solutions:
-
Injector and Syringe Cleaning: Implement a rigorous cleaning protocol for the autosampler syringe, including multiple solvent washes before and after each injection.
-
Bakeout: After a series of sample runs, bake out the inlet and column at a high temperature (within the column's limits) to remove any adsorbed compounds.
-
Blank Injections: Run solvent blanks after high-concentration samples to ensure the system is clean.[8]
Issue 4: False Positives or Interferences
Possible Causes:
-
Co-eluting matrix components with similar mass fragments.
-
Contamination from lab environment or materials (e.g., plasticizers). [3]
Solutions:
-
Chromatographic Resolution: Optimize the GC temperature program to separate NDPA-d14 from interfering peaks.
-
Use of GC-MS/MS: The high selectivity of MRM/SRM significantly reduces the likelihood of false positives from co-eluting compounds.[4]
-
Material Selection: Avoid using plastic containers or other materials that may leach interfering compounds.[3]
Experimental Protocols & Parameter Tables
Optimized GC-MS/MS Parameters for Nitrosamine Analysis
The following table provides a starting point for GC-MS/MS method development for nitrosamines, including NDPA-d14. These parameters should be further optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1-4 µL |
| Injection Port Temp. | 200-250°C |
| Carrier Gas | Helium |
| Linear Velocity | 40 cm/sec |
| Column | e.g., Stabilwax-DB (30 m x 0.25 mm, 0.25 µm) or DB-1701 (30 m x 0.25 mm, 1.0 µm) |
| Oven Program | 50°C (hold 2 min), ramp 20°C/min to 210°C (hold 15 min) |
| MS/MS System | |
| Ion Source Temp. | 200-230°C |
| Interface Temp. | 210-280°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) |
| Collision Gas | Argon |
Note: The oven program should be optimized to ensure adequate separation of all target analytes.[9]
Example SRM Transitions for this compound (NDPA-d14)
This table provides example SRM transitions for NDPA-d14. The transition with the higher intensity is typically used for quantification, while the other serves as a qualifier for confirmation. Collision energies should be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| NDPA-d14 | 144.2 | 50 | ~10 |
| NDPA-d14 | 78.1 | 50.1 | ~6 |
| NDPA-d14 | 78.1 | 46 | ~10 |
Data synthesized from multiple sources, including Thermo Fisher Scientific Application Note.[6]
Visualized Workflows
General GC-MS/MS Workflow for NDPA-d14 Analysis
Caption: A generalized workflow for the analysis of this compound by GC-MS/MS.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity of NDPA-d14.
References
- 1. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. edqm.eu [edqm.eu]
- 9. agilent.com [agilent.com]
preventing deuterium-hydrogen exchange in N-Nitrosodipropylamine-d14 standards
Welcome to the technical support center for N-Nitrosodipropylamine-d14 (NDPA-d14). This resource is designed to assist researchers, scientists, and drug development professionals in preventing, troubleshooting, and understanding the potential for deuterium-hydrogen (H-D) exchange in NDPA-d14 standards. Maintaining the isotopic purity of these standards is critical for accurate quantification in analytical methods such as LC-MS and GC-MS.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that could indicate a compromise in the isotopic purity of your NDPA-d14 standard.
Q1: I am observing a lower-than-expected signal for my NDPA-d14 internal standard and/or seeing a signal for the unlabeled N-Nitrosodipropylamine in my blank samples. What could be the cause?
This issue is often indicative of deuterium-hydrogen exchange, where deuterium (B1214612) atoms on your standard are replaced by hydrogen atoms from the surrounding environment.[1] This leads to a decrease in the mass and signal of the deuterated standard and a corresponding increase in the signal of the unlabeled analyte. The primary causes for this are environmental factors that promote H-D exchange.
To troubleshoot, consider the following potential sources of hydrogen:
-
Solvent Contamination: The most common source of protons is residual water (H₂O) in your solvent. Aprotic solvents (e.g., acetonitrile (B52724), chloroform) are preferred, but they can absorb atmospheric moisture if not handled under anhydrous conditions.[2]
-
Sample Matrix: The sample itself may introduce protic species that can facilitate exchange.
-
Glassware and Equipment: Improperly dried glassware can be a significant source of water.
-
pH Conditions: Although less likely for deuteration on carbon atoms, extreme pH conditions can sometimes promote exchange reactions.
Q2: My NDPA-d14 standard is perdeuterated (all hydrogens are replaced with deuterium on the carbon skeleton). Are these labels susceptible to exchange?
Deuterium atoms attached to carbon atoms, as in NDPA-d14, are generally very stable and not prone to exchange under typical analytical conditions.[3] The primary concern for H-D exchange is for deuterium attached to heteroatoms (like oxygen, nitrogen, or sulfur), which are considered "labile."[1] Therefore, significant H-D exchange in NDPA-d14 is unlikely but could be promoted under harsh conditions (e.g., extreme pH, high temperatures over long periods).
Q3: How can I confirm if H-D exchange is occurring with my NDPA-d14 standard?
The most direct way to confirm H-D exchange is to analyze a solution of your NDPA-d14 standard in the solvent/matrix of concern using high-resolution mass spectrometry (HRMS) or NMR spectroscopy.
-
Using LC-HRMS: Monitor the isotopic cluster of your standard. A loss of deuterium will result in a shift in the isotopic pattern, with an increase in ions of lower mass-to-charge ratios (m/z).
-
Using NMR: ¹H NMR can detect the appearance of proton signals at positions that should be deuterated. ²H NMR can show a decrease in the deuterium signal.
A detailed protocol for monitoring isotopic purity is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen exchange?
Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from its environment (e.g., solvent).[1] This process can compromise the isotopic purity of deuterated standards, leading to inaccurate quantification in mass spectrometry-based assays.[2]
Q2: What are the ideal storage and handling conditions for this compound standards?
To maintain the isotopic and chemical integrity of your NDPA-d14 standard, adhere to the following conditions:
-
Long-Term Storage: Store the standard as supplied by the manufacturer, typically in a tightly sealed vial at low temperatures, such as -20°C or -80°C.[4][5]
-
Working Solutions: Prepare working solutions in high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO, chloroform).[2]
-
Moisture Protection: Protect both solid standards and solutions from atmospheric moisture.[2] Use desiccators for storage and work under an inert atmosphere (e.g., nitrogen or argon) when preparing solutions.
-
Light Sensitivity: Nitrosamines can be light-sensitive. Store solutions in amber vials or protect them from light to prevent photolytic decomposition.
Q3: Which solvents should I use to minimize H-D exchange?
The choice of solvent is critical.
-
Recommended: Aprotic solvents are highly recommended as they lack easily exchangeable protons. Examples include acetonitrile, dimethyl sulfoxide (B87167) (DMSO), chloroform, and dioxane.[2]
-
To Avoid: Protic solvents contain easily exchangeable hydrogen atoms and are the primary drivers of H-D exchange. Avoid using water, methanol, and ethanol (B145695) for storing or diluting your standard unless absolutely necessary for the experimental procedure.[2]
Q4: How does pH affect the stability of the deuterium labels on NDPA-d14?
While the carbon-bound deuterium atoms in NDPA-d14 are relatively stable, H-D exchange reactions can be catalyzed by both acids and bases.[2] For compounds with labile protons, the exchange rate is often at a minimum around pH 2.5-3.0.[1] It is good practice to avoid strongly acidic or basic conditions during sample preparation and analysis to minimize any potential for exchange.
Factors Influencing Deuterium-Hydrogen Exchange
| Factor | Condition Promoting Exchange | Recommended Condition for Stability | Rationale |
| Solvent Type | Protic Solvents (Water, Methanol, Ethanol) | Aprotic Solvents (Acetonitrile, DMSO, Chloroform) | Protic solvents provide a source of exchangeable protons, which is the primary driver of H-D exchange.[2] |
| Temperature | High Temperatures | Low Temperatures (-20°C or -80°C for storage) | Higher temperatures increase the rate of chemical reactions, including H-D exchange.[1] |
| pH | Strongly Acidic or Basic Conditions | Neutral or mildly acidic (pH ~2.5-3.0) | Both acids and bases can catalyze the exchange reaction. The minimum exchange rate is often found in the weakly acidic range.[2] |
| Moisture | Exposure to Atmospheric Humidity | Anhydrous/Inert Environment | Water is a primary source of protons that can lead to H-D exchange.[2] |
Experimental Protocols
Protocol: Monitoring the Isotopic Purity of this compound using LC-HRMS
This protocol outlines a general method to assess the isotopic purity of your NDPA-d14 standard and check for H-D exchange.
1. Objective: To determine the isotopic distribution of the NDPA-d14 standard and quantify the percentage of the fully deuterated species versus any species that have undergone H-D exchange.
2. Materials:
-
This compound standard
-
High-purity aprotic solvent (e.g., LC-MS grade acetonitrile)
-
Solvent to be tested (e.g., your sample matrix or a protic solvent)
-
Calibrated pipettes and autosampler vials
-
LC-HRMS system (e.g., Q-Exactive or similar) capable of high resolution and accurate mass measurement.
3. Sample Preparation:
-
Control Sample: Prepare a solution of NDPA-d14 in a high-purity aprotic solvent (e.g., 1 µg/mL in acetonitrile). This will serve as your baseline for isotopic purity.
-
Test Sample: Prepare a solution of NDPA-d14 at the same concentration in the solvent or matrix you wish to evaluate for its potential to cause H-D exchange.
-
Time Course (Optional): To assess the rate of exchange, analyze the test sample at various time points (e.g., t=0, 1h, 4h, 24h) after preparation.
4. LC-HRMS Method:
-
Chromatography: Use a suitable C18 column to achieve chromatographic separation. A simple isocratic or gradient method with a mobile phase of acetonitrile and water (with 0.1% formic acid, if necessary) can be used. The goal is to get a sharp peak for NDPA.
-
Mass Spectrometry:
-
Ionization Mode: Positive heated electrospray ionization (HESI).
-
Scan Mode: Full scan with high resolution (e.g., >70,000).
-
Mass Range: A narrow mass range around the m/z of NDPA-d14 (expected m/z for [M+H]⁺ is ~145.20) and the unlabeled NDPA (expected m/z for [M+H]⁺ is ~131.11).
-
Data Analysis:
-
Extract the ion chromatogram for the fully deuterated NDPA-d14.
-
Examine the mass spectrum across this chromatographic peak.
-
Identify and integrate the peak areas for the monoisotopic peak of the fully deuterated species (d14) and any lower mass isotopologues (d13, d12, etc.).
-
Calculate the isotopic purity as: Isotopic Purity (%) = [Area(d14) / (Sum of Areas of all isotopologues)] x 100
-
Compare the isotopic purity of the test sample to the control sample. A significant decrease in purity in the test sample indicates H-D exchange.
-
-
Visualizations
Caption: Troubleshooting workflow for identifying sources of D-H exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | LGC Standards [lgcstandards.com]
Technical Support Center: Analysis of Volatile Nitrosamines and Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of volatile nitrosamines and their internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing volatile nitrosamines?
A1: The analysis of volatile nitrosamines presents several key challenges stemming from the need for high sensitivity and the complexity of sample matrices.[1] Key difficulties include:
-
Trace-Level Quantification: Regulatory limits for nitrosamines are extremely low, often in the parts-per-billion (ppb) range, requiring highly sensitive analytical methods.[1]
-
Matrix Interference: Pharmaceutical products contain active pharmaceutical ingredients (APIs) and various excipients that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry (MS) and potentially masking the analyte signal.[1]
-
Sample Preparation: This is often the most challenging aspect, involving the selection of an appropriate extraction solvent to ensure efficient recovery of nitrosamines from the sample matrix.[2]
-
Analyte Stability: Volatile nitrosamines can be lost during sample concentration steps, and some are susceptible to degradation.[2]
-
Artifactual Formation: There is a significant risk of nitrosamine (B1359907) formation during the analytical process itself, for example, in a hot GC injector or under acidic sample preparation conditions if precursors (amines and nitrosating agents) are present.[1][3]
Q2: Which analytical technique is better for volatile nitrosamines: GC-MS or LC-MS?
A2: Both GC-MS and LC-MS are widely used, and the choice depends on the specific nitrosamine and the sample matrix.
-
GC-MS is generally preferred for volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[4] Headspace injection is a common technique used with GC-MS to minimize matrix contamination.[5] However, there is a risk of thermal degradation of the sample or artifactual formation of nitrosamines in the hot injector.[3][4]
-
LC-MS/MS is more versatile and can be used for a broader range of nitrosamines, including those that are less volatile or thermally unstable.[6] It can also be a better choice for APIs like ranitidine, which may degrade at the high temperatures used in GC.[7]
Q3: How can I prevent the artificial formation of nitrosamines during my analysis?
A3: Preventing artificial formation is critical for accurate results. Key strategies include:
-
Avoid Harsh Conditions: Minimize the use of high temperatures and strongly acidic or basic conditions during sample preparation.[1]
-
Use of Inhibitors: Incorporate nitrosation inhibitors, such as ascorbic acid or alpha-tocopherol, into the sample preparation process to scavenge any residual nitrosating agents.[7]
-
Optimize GC Conditions: If using GC-MS, carefully optimize the injector temperature to minimize the thermal degradation of the sample matrix which could lead to in-situ formation of nitrosamines.[3]
-
Method Blanks: Always analyze method blanks to ensure that no contamination is being introduced from solvents, reagents, or the analytical system itself.
Q4: What should I consider when selecting an internal standard (IS)?
A4: The ideal internal standard should have physicochemical properties very similar to the analyte.[8] For nitrosamine analysis, stable isotope-labeled (SIL) analogues of the target nitrosamines are the gold standard.[9]
-
Deuterated Standards (e.g., NDMA-d6): These are commonly used. It is important to ensure the deuterium (B1214612) atoms are attached to carbon atoms, as deuterium attached to heteroatoms can be susceptible to hydrogen-deuterium exchange under certain conditions.[8]
-
15N-Labeled Standards: These are also a good option and are sometimes preferred as they can be less synthetically complex to prepare.[8] The goal is to have an IS that co-elutes with the analyte and experiences similar effects during sample preparation and ionization, thus providing accurate correction for any analyte loss or matrix effects.[9]
Q5: What are common causes of low recovery for volatile nitrosamines?
A5: Low recovery can be attributed to several factors:
-
Inefficient Extraction: The chosen solvent may not be optimal for extracting the nitrosamines from the sample matrix. Solid-phase extraction (SPE) can be a valuable technique to improve extraction efficiency and clean up the sample.[10]
-
Analyte Volatility: Volatile nitrosamines can be lost during sample preparation steps that involve evaporation or high temperatures. Careful optimization of these steps is crucial.[2]
-
Adsorption: Nitrosamines can adsorb to the surface of glassware or plasticware. It is advisable to use silanized glassware and avoid plastics where possible.
-
Matrix Effects: Strong ion suppression in the MS source due to co-eluting matrix components can lead to a lower-than-expected signal, which can be misinterpreted as low recovery. The use of an appropriate internal standard can help to correct for this.[11]
Troubleshooting Guides
Issue 1: High Variability in Replicate Injections
| Possible Cause | Troubleshooting Step |
| Instrumental Drift | Ensure the mass spectrometer has been properly tuned and calibrated. Run a system suitability test before the sample sequence to verify performance. |
| Inconsistent Injection Volume | Check the autosampler syringe for air bubbles and ensure it is properly seated. Verify the injection volume setting in the method. |
| Sample Degradation in Autosampler | If the sample is unstable, use a cooled autosampler tray. Minimize the time the sample sits (B43327) in the autosampler before injection. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash method. |
Issue 2: Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Column Contamination | Bake out the GC column at the maximum recommended temperature or flush the LC column with a strong solvent. |
| Incompatible Solvent | Ensure the sample solvent is compatible with the mobile phase (for LC) or the stationary phase (for GC). |
| Active Sites in the GC Inlet | Deactivate the GC inlet liner by replacing it with a new, silanized liner. |
| Column Overload | Dilute the sample and re-inject. |
Issue 3: Unexpected Peaks or High Background
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Prepare fresh solutions. |
| Contaminated Gas Supply (GC) | Check for leaks in the gas lines and ensure high-purity gas is being used. Install or replace gas purifiers. |
| Bleed from GC Column or Septum | Condition the GC column according to the manufacturer's instructions. Use a high-quality, low-bleed septum. |
| Matrix Interference | Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of common volatile nitrosamines. Note that these values can vary significantly depending on the specific instrument, method, and sample matrix.
| Nitrosamine | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| NDMA | GC-MS/MS | 0.4 ppb | 1.5 ppb | 83 - 119 |
| NDEA | GC-MS/MS | 0.9 ppb | 3.1 ppb | 83 - 119 |
| NDMA | LC-MS/MS | 0.5 ppb | 1.5 ppb | 80 - 120 |
| NDEA | LC-MS/MS | N/A | < 0.003 ppm | 80 - 120 |
| NEIPA | LC-MS/MS | N/A | < 0.003 ppm | 80 - 120 |
| NDIPA | LC-MS/MS | N/A | < 0.003 ppm | 80 - 120 |
| NDBA | LC-MS/MS | N/A | < 0.003 ppm | 80 - 120 |
| NMBA | LC-MS/MS | N/A | < 0.003 ppm | 80 - 120 |
Data compiled from multiple sources.[12][13][14][15][16][17]
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of Volatile Nitrosamines in a Drug Substance
This protocol is a general guideline and should be optimized for the specific drug substance and available instrumentation.
-
Standard Preparation:
-
Prepare a mixed stock solution of nitrosamine standards (e.g., NDMA, NDEA, NDIPA, NEIPA, NDBA) in a suitable solvent like dichloromethane (B109758) or methanol (B129727) at a concentration of 1 µg/mL.
-
Prepare a stock solution of the corresponding deuterated internal standards (e.g., NDMA-d6, NDEA-d10) at 1 µg/mL.
-
Create a series of calibration standards by diluting the mixed stock solution and adding a fixed amount of the internal standard solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 500 mg of the drug substance into a 20 mL headspace vial.
-
Add a known volume of a suitable solvent (e.g., N-Methyl-2-pyrrolidone or Dichloromethane).
-
Spike with the internal standard solution.
-
Immediately seal the vial.
-
Vortex to dissolve the sample.
-
-
GC-MS/MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Inlet: Splitless mode, 220 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 7010B Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each nitrosamine and internal standard must be optimized.
-
-
Method Validation:
Protocol 2: LC-MS/MS Analysis of Nitrosamines in a Drug Product (e.g., Valsartan)
This protocol is a general guideline and should be optimized for the specific drug product and instrumentation.
-
Standard and Sample Preparation:
-
Prepare standards as described in the GC-MS/MS protocol, using a mobile phase compatible solvent (e.g., methanol/water).
-
Accurately weigh and transfer the powdered equivalent of one tablet into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., methanol).
-
Spike with the internal standard solution.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter before injection.
-
-
LC-MS/MS Parameters:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: General experimental workflow for nitrosamine analysis.
Caption: Troubleshooting decision tree for nitrosamine analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. filab.fr [filab.fr]
- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 6. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 7. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A Multi-Analyte LC-MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. Analysis of Nitrosamines in Sartan-Type Bulk Drug Substances : Shimadzu (Deutschland) [shimadzu.de]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. resolvemass.ca [resolvemass.ca]
Technical Support Center: N-Nitrosodipropylamine-d14 (NDPA-d14) Purity and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on the purity of N-Nitrosodipropylamine-d14 (NDPA-d14).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability and to maintain purity, this compound should be stored under controlled conditions. Recommendations vary slightly depending on the form of the material (neat, powder, or in solution):
-
Long-Term Storage (Neat/Powder): The most common recommendation for long-term storage is at -20°C in a tightly sealed container.[1][2] Some suppliers also suggest storage in a freezer at temperatures below -10°C.
-
Long-Term Storage (In Solution): For NDPA-d14 dissolved in a solvent, storage at -80°C is recommended to ensure stability for extended periods, potentially up to 6 months.[3] Storage at -20°C is suitable for shorter durations, typically around 1 month.[3]
-
Short-Term Storage: For short-term use, refrigeration at 2°C to 8°C is acceptable.
-
Shipping: NDPA-d14 is generally stable at room temperature for the duration of shipping.[2]
It is also crucial to protect the compound from light and moisture, as it can be light-sensitive and hygroscopic.[2][4] Always refer to the manufacturer's certificate of analysis and safety data sheet for specific storage instructions for your lot.
Q2: How long can I expect this compound to remain stable under recommended storage conditions?
A2: Under the recommended long-term storage condition of -20°C, NDPA-d14 is expected to remain stable for several years. One supplier's certificate of analysis indicates a retest date of four years from the date of analysis when stored at -20°C.[2] For solutions stored at -80°C, a stability of up to 6 months is suggested.[3] However, it is best practice to re-evaluate the purity of the material if it has been stored for an extended period, especially if it is being used as a critical standard in quantitative analysis.
Q3: Is this compound sensitive to light?
A3: Yes, N-nitrosamines as a class of compounds are known to be sensitive to light, particularly UV light.[4] Photodegradation can occur, leading to a decrease in purity. Therefore, it is essential to store NDPA-d14 in a light-protected container (e.g., an amber vial) and to minimize its exposure to light during handling and experimental procedures.
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound is typically supplied at a high purity, often greater than 95% and sometimes ≥98%.[1] The purity is commonly determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Always refer to the certificate of analysis provided by the supplier for the lot-specific purity.
Troubleshooting Guides
Issue 1: Unexpected Low Purity Result in a Newly Received Lot
-
Question: I received a new vial of NDPA-d14 and my initial purity analysis shows a lower value than specified on the certificate of analysis. What should I do?
-
Answer:
-
Verify Your Analytical Method:
-
Ensure your analytical system (e.g., HPLC, GC-MS) is performing correctly. Run a system suitability test to check parameters like peak shape, resolution, and reproducibility.
-
Confirm that your method is suitable for the analysis of NDPA-d14. The mobile phase, column, and detection parameters should be appropriate.
-
Check for any potential sources of contamination in your analytical workflow, such as contaminated solvents or vials.
-
-
Inspect the Product Container:
-
Examine the vial for any signs of damage to the seal that might indicate exposure to air or moisture.
-
-
Contact the Supplier:
-
If you have ruled out issues with your analytical method, contact the supplier's technical support. Provide them with your analytical data and the lot number of the product. They may be able to provide additional information or a replacement.
-
-
Issue 2: Decrease in Purity of an Older Stock of NDPA-d14
-
Question: I have been using a stock of NDPA-d14 for some time, and I suspect its purity has decreased. How can I confirm this and what are the possible causes?
-
Answer:
-
Perform a Purity Re-assay:
-
Analyze the aged stock using a validated stability-indicating analytical method (e.g., HPLC, GC-MS).
-
Compare the chromatogram of the aged sample to a chromatogram from a freshly prepared standard or a previous analysis of the same lot when it was new. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
-
Investigate Potential Causes:
-
Improper Storage: Review the storage history of the vial. Was it consistently stored at the recommended temperature? Was it protected from light?
-
Frequent Use: Repeated opening of the vial can introduce moisture and air. If the compound is hygroscopic, this can lead to degradation.[2]
-
Freeze-Thaw Cycles: Multiple freeze-thaw cycles can potentially affect the stability of chemical compounds. While specific data for NDPA-d14 is limited, it is a factor to consider.
-
Contamination: Accidental contamination of the stock solution can lead to degradation.
-
-
Issue 3: Observing Extraneous Peaks in the Chromatogram
-
Question: When analyzing my NDPA-d14 standard, I see unexpected peaks in the chromatogram. What could be the source of these peaks?
-
Answer:
-
Degradation Products: The extraneous peaks could be degradation products of NDPA-d14. N-nitrosamines can degrade under certain conditions, such as exposure to light or strong acidic conditions.[4][5]
-
Contamination: The peaks could be from a contaminant introduced during sample preparation or from the analytical system itself.
-
Analyze a blank (solvent only) to rule out contamination from the system or solvents.
-
Review your sample preparation procedure to identify any potential sources of contamination.
-
-
Matrix Effects: If you are analyzing NDPA-d14 in a complex matrix, the extra peaks could be from the matrix itself.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of this compound
| Form | Storage Condition | Temperature | Duration | Purity Expectation | Reference |
| Neat/Powder | Long-Term | -20°C | Years | High (>95%) | [1][2] |
| In Solution | Long-Term | -80°C | Up to 6 months | High (>98%) | [3] |
| In Solution | Short-Term | -20°C | Up to 1 month | High (>98%) | [3] |
| Neat/Powder/Solution | Short-Term | 2°C to 8°C | Days to Weeks | Stable | |
| Neat/Powder/Solution | Shipping | Room Temperature | Short periods | Stable | [2] |
Note: Purity expectations are based on ideal storage conditions. It is always recommended to re-qualify the standard if there are any doubts about its purity.
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by HPLC
This is a general guideline. The specific parameters should be optimized for your instrument and application.
-
Standard Preparation:
-
Accurately weigh a small amount of NDPA-d14 and dissolve it in a suitable solvent (e.g., methanol (B129727), acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions to prepare working standards at appropriate concentrations for your detector's linear range.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used for nitrosamine (B1359907) analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: Typically 5 - 20 µL.
-
Detection: UV detection at a wavelength around 230 nm or, for higher sensitivity and specificity, mass spectrometry (MS).
-
-
Analysis:
-
Inject the working standard and acquire the chromatogram.
-
Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
The use of a stability-indicating method, which is capable of separating the intact drug from its degradation products, is crucial for accurate purity assessment.
-
Mandatory Visualization
Caption: Workflow for assessing the purity of this compound.
Caption: Troubleshooting logic for addressing low purity of NDPA-d14.
References
Technical Support Center: Chromatographic Analysis of N-Nitrosodipropylamine
Welcome to the Technical Support Center for resolving chromatographic issues related to the analysis of N-Nitrosodipropylamine (NDPA) and its deuterated internal standard, N-Nitrosodipropylamine-d14 (NDPA-d14). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound (NDPA-d14) is a stable isotope-labeled version of N-Nitrosodipropylamine, where 14 hydrogen atoms have been replaced with deuterium (B1214612).[1][2] It is considered an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) because it is chemically and structurally almost identical to the non-deuterated analyte (NDPA).[3] This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, allowing for accurate correction of variations in the analytical process and leading to more precise quantification.[3][4]
Q2: What is chromatographic co-elution and why is it a concern for NDPA and NDPA-d14 analysis?
A2: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same or very similar times, resulting in overlapping peaks. This is a significant issue in the analysis of nitrosamines because it can lead to inaccurate quantification.[5] If NDPA and its internal standard, NDPA-d14, are not sufficiently separated, it can be difficult to accurately measure the peak area of each, compromising the reliability of the results. Co-elution with matrix components can also interfere with the detection of the target analytes.
Q3: Can the deuterium isotope effect cause co-elution or separation of NDPA and NDPA-d14?
A3: The deuterium isotope effect, which refers to the changes in reaction rates or physical properties of a molecule upon substitution of hydrogen with deuterium, can influence chromatographic retention. While deuteration of N-nitrosodimethylamine has been shown to affect its metabolism, the impact on chromatographic separation is typically subtle.[6][7][8][9] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. While complete co-elution is possible, it is also possible to achieve baseline separation with a highly optimized method.
Q4: What are the primary analytical techniques for the analysis of N-Nitrosodipropylamine?
A4: The most common and regulatory-accepted methods for the determination of nitrosamine (B1359907) impurities, including NDPA, are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][10][11] These techniques offer the high sensitivity and selectivity required to detect the low levels of nitrosamines that are of toxicological concern.[12][13]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks observed during the analysis of N-Nitrosodipropylamine and its deuterated internal standard.
Problem: Poor resolution or co-elution of NDPA and NDPA-d14 peaks.
The following workflow outlines the steps to diagnose and resolve this issue.
Caption: A logical workflow for troubleshooting co-elution issues.
Experimental Protocols & Data
Below are examples of starting experimental conditions for LC-MS/MS and GC-MS/MS analysis of nitrosamines, including NDPA. These can be used as a baseline for method development and optimization.
LC-MS/MS Method Parameters
This table summarizes typical parameters for the analysis of nitrosamines by LC-MS/MS.
| Parameter | Setting |
| Column | Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm)[14] |
| Mobile Phase A | Water + 0.1% Formic Acid[14] |
| Mobile Phase B | Methanol (B129727) + 0.1% Formic Acid[14] |
| Flow Rate | 500 µL/min[14] |
| Injection Volume | 100 µL[14] |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
GC-MS/MS Method Parameters
This table provides a starting point for GC-MS/MS analysis of nitrosamines.
| Parameter | Setting |
| Column | Stabilwax (30 m x 0.25 mm, 0.25 µm)[15] |
| Carrier Gas | Helium at a constant linear velocity of 40 cm/sec[15] |
| Injector Temperature | 230°C[15] |
| Injection Mode | Splitless (1 min)[15] |
| Oven Program | 60°C (2 min hold), ramp at 8°C/min to 140°C (8 min hold), then ramp at 30°C/min to 240°C (10 min hold)[15] |
| Ionization Mode | Electron Ionization (EI)[16] |
Mass Spectrometry Parameters (MRM Transitions)
The following table lists the Multiple Reaction Monitoring (MRM) transitions for NDPA and its deuterated internal standard. These are crucial for selective and sensitive detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitrosodipropylamine (NDPA) | 131.1 | 88.1 | 15 |
| 131.1 | 43.0 | 25 | |
| This compound (NDPA-d14) | 145.2 | 98.2 | 15 |
| 145.2 | 49.0 | 25 |
Note: Collision energies may need to be optimized for your specific instrument.
Detailed Troubleshooting Steps
For LC-MS/MS Methods:
-
Modify the Mobile Phase:
-
Organic Modifier: A slight adjustment in the percentage of the organic solvent (e.g., methanol or acetonitrile) can alter the retention times and potentially resolve co-eluting peaks.
-
Solvent Type: Switching from acetonitrile (B52724) to methanol, or vice versa, can change the selectivity of the separation due to different interactions with the stationary phase.[5]
-
Aqueous Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention.[17][18] For nitrosamines, which are generally neutral, this may have a less pronounced effect but is still a parameter to consider.
-
-
Adjust the Gradient Profile:
-
Shallow Gradient: A slower, more gradual increase in the organic solvent concentration (a shallower gradient) provides more time for the analytes to interact with the stationary phase, which can improve resolution between closely eluting compounds.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the elution of the target analytes can enhance separation.
-
-
Optimize Column Temperature:
-
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity and efficiency. Experimenting with temperatures both above and below the initial setting (e.g., in 5°C increments) can help to improve resolution.[19]
-
For GC-MS/MS Methods:
-
Adjust the Temperature Program:
-
Initial Temperature: Lowering the initial oven temperature can improve the resolution of early-eluting peaks.
-
Ramp Rate: A slower temperature ramp rate allows for better separation of compounds with similar boiling points.
-
-
Change the Carrier Gas Flow Rate:
-
Optimizing the linear velocity of the carrier gas (e.g., helium) can improve column efficiency and, consequently, resolution.
-
For Both LC and GC Methods:
-
Evaluate a Different Column:
-
If method optimization does not resolve the co-elution, the stationary phase may not be providing adequate selectivity. Choosing a column with a different chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) phase for LC, or a different polarity column for GC) can provide the necessary change in selectivity to separate the analytes.[5][20]
-
-
Review Sample Preparation:
-
Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with the target analytes.
-
Sample Cleanup: Implementing a sample cleanup step, such as Solid-Phase Extraction (SPE), can remove many of these interferences prior to chromatographic analysis.
-
By systematically working through these troubleshooting steps, researchers can effectively resolve co-eluting peaks and ensure the development of a robust and reliable method for the analysis of N-Nitrosodipropylamine.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | C6H14N2O | CID 45052204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium isotope effect on denitrosation and demethylation of N-nitrosodimethylamine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effect on metabolism of N-nitrosodimethylamine in vivo in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effect in the interaction of N-nitrosodimethylamine, ethanol, and related compounds with cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium isotope effects in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
- 14. lcms.cz [lcms.cz]
- 15. gcms.cz [gcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. researchgate.net [researchgate.net]
- 20. pmda.go.jp [pmda.go.jp]
Technical Support Center: N-Nitrosodipropylamine-d14 Handling and Disposal
This guide provides best practices, troubleshooting, and frequently asked questions for the safe handling and disposal of N-Nitrosodipropylamine-d14, a deuterated N-nitrosamine compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and regulatory compliance.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a probable human carcinogen.[1] It is also harmful if swallowed (Acute toxicity, oral, Category 4) and is toxic to aquatic life with long-lasting effects.[2][3] Due to its carcinogenic properties, all contact should be minimized.
Q2: What immediate actions should be taken in case of accidental exposure?
A2:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[2]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[2]
Q3: How should I properly store this compound?
A3: this compound should be stored in a locked, designated area for carcinogens.[2][4] Recommended storage temperatures vary by supplier, with options including freezer storage at < -10°C or refrigerated storage at 2-8°C for long-term stability.[5][6] It is light-sensitive, particularly to UV light, and should be stored in the dark.[7] Use a two-container containment system for storage.[4]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Wear disposable gloves, a fully closed lab coat, and safety goggles.[4][8] All handling of this compound should be conducted in a chemical fume hood to avoid inhalation of aerosols.[4]
Q5: What is the correct procedure for cleaning up a small spill?
A5: For small spills, absorb the liquid with a finely-powdered, liquid-binding material like diatomite. Decontaminate the affected surfaces and equipment by scrubbing with alcohol. Dispose of all contaminated materials as hazardous waste according to local regulations.[2] Ensure adequate ventilation and wear full personal protective equipment during cleanup.[2]
Q6: Can I dispose of this compound down the drain?
A6: No. This compound is toxic to aquatic life and must not be disposed of down the sanitary sewer.[2][9] All waste containing this compound must be treated as hazardous waste.
II. Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₆D₁₄N₂O | [1][2] |
| Molecular Weight | 144.27 g/mol | [2][10] |
| Appearance | Liquid | [2] |
| Relative Density | 1.013 g/cm³ | [2] |
| Storage Temperature | -20°C or 2-8°C | [6][10] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects) | [2][3] |
III. Experimental Protocols
1. Protocol for Weighing and Preparing Solutions
-
Preparation: Before handling, designate a specific work area within a chemical fume hood. Cover the work surface with disposable, plastic-backed absorbent paper.[4] Ensure an appropriate spill kit and waste container are readily accessible.
-
Weighing: Tare a sealed container (e.g., a vial with a septum cap) on an analytical balance. Inside the fume hood, carefully transfer the required amount of this compound into the tared container using a clean, dedicated pipette. Seal the container immediately.
-
Dissolving: Still within the fume hood, add the desired solvent to the container. If the container has a septum cap, this can be done via syringe to minimize exposure. Mix gently until the compound is fully dissolved.
-
Decontamination: Wipe down all surfaces and equipment used with alcohol. Dispose of all disposable materials, including gloves and bench paper, as hazardous waste.
2. Protocol for Disposal of this compound Waste
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, contaminated PPE, and cleaning materials, must be collected in a dedicated, properly labeled hazardous waste container.[4][11]
-
Labeling: The waste container must be clearly labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN" and "Hazardous Waste".[4][9] The label should also include the full chemical name, concentration, and date of generation.[9]
-
Storage of Waste: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.[4][11]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][9] Do not attempt to neutralize or dispose of the waste through conventional means. Disposal methods for carcinogenic compounds often involve high-temperature incineration by a licensed disposal company.[7][12]
IV. Workflow and Pathway Diagrams
Caption: Workflow for safe handling and disposal of this compound.
Caption: First aid response pathway for accidental exposure.
References
- 1. Buy this compound | 93951-96-3 [smolecule.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C6H14N2O | CID 45052204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. accustandard.com [accustandard.com]
- 6. clearsynth.com [clearsynth.com]
- 7. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kmpharma.in [kmpharma.in]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
Validation & Comparative
A Comparative Guide to N-Nitrosodipropylamine-d14 and N-Nitrosodimethylamine-d6 as Internal Standards in Nitrosamine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-nitrosamine impurities in pharmaceuticals, drinking water, and food products is a critical analytical challenge due to their potential carcinogenicity at trace levels. The use of isotopically labeled internal standards is a cornerstone of robust and reliable analytical methods, particularly those employing mass spectrometry. This guide provides a detailed comparison of two commonly used deuterated internal standards, N-Nitrosodipropylamine-d14 (NDPA-d14) and N-Nitrosodimethylamine-d6 (NDMA-d6), to aid researchers in selecting the appropriate standard for their specific analytical needs.
Overview of Internal Standards in Nitrosamine (B1359907) Analysis
Isotope-labeled internal standards are essential in analytical chemistry for correcting variations that can occur during sample preparation and instrumental analysis. By being chemically identical to the analyte of interest but having a different mass, they can be distinguished by a mass spectrometer. The ideal internal standard should co-elute with or elute close to the target analyte and behave similarly during extraction and ionization.
N-Nitrosodimethylamine-d6 (NDMA-d6) is the deuterated analog of N-nitrosodimethylamine (NDMA), one of the most frequently monitored nitrosamine impurities. Its structural similarity to the parent compound makes it an excellent choice for correcting the analytical variability of NDMA.
This compound (NDPA-d14) is the deuterated form of N-nitrosodipropylamine (NDPA). Due to its longer alkyl chains, it is less volatile and has a later retention time in typical chromatographic systems compared to NDMA-d6.
Performance Comparison: NDPA-d14 vs. NDMA-d6
The choice between NDPA-d14 and NDMA-d6 often depends on the specific analytical method and the range of nitrosamines being quantified. In many established methods, such as those from the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA), these two internal standards are often used for distinct purposes within the same analytical run.
A common practice is to use NDMA-d6 as a surrogate standard . In this role, it is added to the sample at the very beginning of the analytical process (before extraction). Its recovery is then measured to assess the efficiency of the entire sample preparation procedure for NDMA and other structurally similar, more volatile nitrosamines.
Conversely, NDPA-d14 is frequently employed as an internal standard for quantification (also referred to as a volumetric or injection standard). It is typically added to the sample extract just before instrumental analysis. Its primary role is to correct for variations in injection volume and instrument response.
The rationale for these distinct roles lies in their physicochemical properties. The volatility and chromatographic behavior of NDMA-d6 closely mimic that of the target analyte NDMA, making it ideal for monitoring the extraction efficiency of this and other short-chain nitrosamines. NDPA-d14, being less volatile and having a longer retention time, is a suitable internal standard for a broader range of nitrosamines, including those with longer alkyl chains, as it is less likely to be lost during solvent evaporation steps and its later elution can help avoid interference from the solvent front.
The following table summarizes key performance data for NDPA-d14 and NDMA-d6 based on their typical applications in established analytical methods.
| Performance Parameter | This compound (NDPA-d14) | N-Nitrosodimethylamine-d6 (NDMA-d6) | Reference |
| Typical Role | Internal Standard (for quantification) | Surrogate Standard (for recovery) | [1] |
| Peak Area Repeatability (%RSD) | ~5% (n=14 injections, including water samples) | <4.5% (n=35 injections, solvent standards) | [2] |
| Linearity (R²) of Analytes using IS | R² > 0.99 for a range of nitrosamines | R² > 0.995 for NDMA | [2][3] |
| Surrogate Recovery | Not typically used as a surrogate | 70-130% (acceptance criteria in EPA Method 521) | [4] |
| Relative Response Factor (%RSD) | Not explicitly reported | 6% (for d6-NDMA surrogate) | [2] |
Experimental Protocols
Detailed methodologies for the analysis of nitrosamines using these internal standards are provided in official methods from regulatory agencies. Below are summarized protocols based on common practices.
Experimental Workflow for Nitrosamine Analysis using Internal Standards
Caption: Workflow for Nitrosamine Analysis.
Sample Preparation (Based on EPA Method 521)[5][6]
-
Sample Collection: Collect a 500 mL water sample in a clean bottle.
-
Surrogate Spiking: Add a known amount of NDMA-d6 surrogate standard to the sample.
-
Solid-Phase Extraction (SPE): Pass the spiked water sample through a coconut charcoal SPE cartridge.
-
Elution: Elute the trapped nitrosamines from the SPE cartridge using dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL.
Instrumental Analysis (General GC-MS/MS Parameters)[3][7]
-
Internal Standard Spiking: Add a known amount of NDPA-d14 internal standard to the 1 mL concentrated extract.
-
Injection: Inject an aliquot of the final extract into the GC-MS/MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: DB-WAX or similar polar capillary column.
-
Inlet Temperature: 220 °C.
-
Oven Program: A temperature gradient program, for example, starting at 70°C and ramping to 240°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions are monitored for each analyte and internal standard.
-
Logical Relationship of Internal Standard Selection
The decision to use NDPA-d14, NDMA-d6, or both, is based on the specific goals of the analytical method and the properties of the target analytes.
Caption: Rationale for Internal Standard Selection.
Conclusion
Both this compound and N-Nitrosodimethylamine-d6 are indispensable tools for the accurate and precise quantification of nitrosamine impurities. They are not typically interchangeable but rather serve complementary roles in robust analytical methods.
-
N-Nitrosodimethylamine-d6 is the preferred surrogate standard for monitoring the recovery of NDMA and other volatile nitrosamines throughout the sample preparation process.
-
This compound is a versatile internal standard for quantification , suitable for correcting instrumental variations for a wide range of nitrosamines.
For comprehensive and reliable nitrosamine analysis, particularly when dealing with complex matrices and a range of analytes with different properties, the combined use of NDMA-d6 as a surrogate and NDPA-d14 as a quantification internal standard, as outlined in methods like EPA 521, represents the current best practice. This dual internal standard approach ensures high-quality data that meets stringent regulatory requirements.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Nitrosodipropylamine (NDPA)
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitrosodipropylamine (NDPA) is a member of this class of compounds that requires robust and sensitive analytical methods for its detection and quantification at trace levels. The use of isotopically labeled internal standards, such as N-Nitrosodipropylamine-d14 (NDPA-d14), is a common and effective strategy to ensure the accuracy and precision of these methods.
This guide provides a comparative overview of two widely used analytical techniques for the quantification of NDPA: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on published validation data, offering a framework for selecting the most appropriate analytical approach for a given application. The use of NDPA-d14 as an internal standard is a key component in achieving high-quality data in LC-MS/MS methodologies.
Comparative Analysis of Analytical Methods
The selection of an analytical technique for NDPA analysis is critical and depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both GC-MS/MS and LC-MS/MS are powerful techniques capable of detecting and quantifying NDPA at the low levels required by regulatory agencies.
The following tables summarize the quantitative performance characteristics of these two primary analytical techniques. The data presented is a compilation from validated methods and provides a direct comparison of their key performance indicators.
Table 1: Performance Characteristics of GC-MS/MS for NDPA Analysis
| Parameter | Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.06 µg/L |
| Accuracy (Recovery %) | 95-105% |
| Precision (RSD %) | < 10% |
Table 2: Performance Characteristics of LC-MS/MS for NDPA Analysis with NDPA-d14 Internal Standard
| Parameter | Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.4 - 12 ng/L[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is sensitive for trace analysis |
| Accuracy (Recovery %) | 68-83% in various water matrices[1] |
| Precision (RSD %) | < 15% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical procedures for NDPA. Below are representative protocols for GC-MS/MS and LC-MS/MS analysis.
GC-MS/MS Method for NDPA
This method is suitable for the analysis of volatile nitrosamines like NDPA.
1. Sample Preparation:
-
A specific volume of the sample is taken.
-
For solid samples, an extraction with a suitable organic solvent (e.g., dichloromethane) is performed.
-
The extract is then concentrated to a small volume.
-
An internal standard may be added prior to injection.
2. Chromatographic Conditions:
-
Column: A capillary column with a stationary phase suitable for separating nitrosamines (e.g., a wax-type column) is used.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of NDPA from other components in the sample. A typical program might start at 50°C and ramp up to 240°C[2].
-
Carrier Gas: Helium is commonly used as the carrier gas.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Analysis Mode: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. Specific precursor and product ions for NDPA are monitored.
LC-MS/MS Method for NDPA using NDPA-d14
This method is highly sensitive and selective and is particularly advantageous for complex matrices. The use of a deuterated internal standard like NDPA-d14 is critical for correcting matrix effects and variations in instrument response.
1. Sample Preparation:
-
Accurately weigh or measure the sample.
-
For solid samples, dissolve in a suitable diluent (e.g., methanol (B129727)/water).
-
Spike the sample with a known concentration of this compound (NDPA-d14) internal standard solution.
-
A solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of nitrosamines.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both NDPA and the NDPA-d14 internal standard, ensuring accurate quantification.
Visualizing the Cross-Validation Workflow
To ensure the reliability and comparability of analytical results, a structured cross-validation workflow is essential. This process involves comparing the performance of two or more distinct analytical methods.
References
A Comparative Analysis of Deuterated vs. Non-Deuterated N-Nitrosodipropylamine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between deuterated and non-deuterated forms of N-Nitrosodipropylamine (NDPA) is critical for both analytical accuracy and toxicological assessment. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to illuminate the impact of deuterium (B1214612) substitution on the physicochemical properties, metabolism, and biological activity of this nitrosamine (B1359907).
N-Nitrosodipropylamine, a member of the nitrosamine class of compounds, is recognized as a probable human carcinogen. Its detection and quantification in pharmaceuticals, food, and environmental samples are of paramount importance. The deuterated analog, N-Nitrosodipropylamine-d14 (D14-NDPA), in which all fourteen hydrogen atoms are replaced by deuterium, serves as an invaluable tool in analytical chemistry, primarily as an internal standard for mass spectrometry-based quantification. However, the implications of deuteration extend beyond its use in analytics, influencing the compound's metabolic fate and toxicological profile.
Physicochemical Properties: A Subtle but Significant Shift
The substitution of hydrogen with deuterium results in a slight increase in molecular weight for D14-NDPA compared to its non-deuterated counterpart. While other physicochemical properties like pKa and logP are not expected to differ significantly, this mass difference is the cornerstone of its application as an internal standard in isotope dilution mass spectrometry.
| Property | N-Nitrosodipropylamine (NDPA) | This compound (D14-NDPA) |
| Molecular Formula | C6H14N2O | C6D14N2O |
| Molecular Weight | 130.19 g/mol | 144.27 g/mol |
| CAS Number | 621-64-7 | 93951-96-3 |
The Deuterium Isotope Effect: Impact on Metabolism and Pharmacokinetics
The metabolic activation of NDPA is a critical step in its carcinogenic activity. This process is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the oxidation of the α-carbon atoms. This enzymatic cleavage of the carbon-hydrogen (C-H) bond is often the rate-limiting step in the metabolism of nitrosamines.
This suggests that D14-NDPA would likely exhibit a slower metabolic clearance and a longer half-life compared to NDPA. This has significant implications for toxicological studies, as a slower metabolism could potentially lead to altered toxicity profiles.
Toxicological Profile: A Tale of Two Isotopes
The genotoxicity of NDPA is dependent on its metabolic activation to reactive electrophilic species that can form DNA adducts. Given the deuterium isotope effect on its metabolism, it is plausible that D14-NDPA would exhibit reduced genotoxicity compared to NDPA in systems where metabolic activation is the rate-limiting step. Studies on other deuterated nitrosamines have indeed shown a reduction in mutagenic activity in assays like the Ames test.[1]
Experimental Protocols
For researchers investigating the comparative effects of deuterated and non-deuterated NDPA, the following experimental protocols provide a framework for in vitro assessment.
Metabolic Stability Assay in Human Liver Microsomes
This assay determines the rate of metabolism of a compound by liver enzymes.
Materials:
-
N-Nitrosodipropylamine (NDPA) and this compound (D14-NDPA)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (NDPA or D14-NDPA) in a suitable organic solvent (e.g., DMSO).
-
Pre-incubate the test compound with HLMs in phosphate buffer at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.
CYP450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of specific CYP450 enzymes.
Materials:
-
NDPA and D14-NDPA
-
Human liver microsomes
-
Specific CYP450 probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a range of concentrations of the test compound (NDPA or D14-NDPA).
-
Pre-incubate the test compound and a specific CYP450 probe substrate with human liver microsomes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a defined incubation period, terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant for the formation of the probe substrate's metabolite by LC-MS/MS.
-
Determine the concentration of the test compound that causes 50% inhibition of the CYP450 enzyme activity (IC50).
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the mutagenic potential of a compound.
Materials:
-
NDPA and D14-NDPA
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Rat or hamster liver S9 fraction for metabolic activation
-
Cofactor solution (e.g., NADP+, glucose-6-phosphate)
-
Molten top agar (B569324)
-
Minimal glucose agar plates
Procedure:
-
Prepare different concentrations of the test compound.
-
In a test tube, combine the test compound, the bacterial tester strain, and the S9 mix (for assays with metabolic activation).
-
Pre-incubate the mixture at 37°C.
-
Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Visualizing the Concepts
To further clarify the processes discussed, the following diagrams illustrate the metabolic activation pathway of NDPA and a typical experimental workflow.
Caption: Metabolic activation pathway of N-Nitrosodipropylamine.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
The primary role of deuterated N-Nitrosodipropylamine in research is as a highly reliable internal standard for accurate quantification of its non-deuterated, and potentially carcinogenic, counterpart. However, the influence of deuterium substitution extends to its metabolic and toxicological characteristics. Based on the well-established deuterium isotope effect and data from analogous compounds, it is anticipated that D14-NDPA will exhibit greater metabolic stability and potentially reduced genotoxicity compared to NDPA. This comparative guide provides a foundational understanding and practical protocols for researchers to further investigate these differences, contributing to more robust analytical methods and a deeper comprehension of the structure-activity relationships of nitrosamines. Direct comparative studies are encouraged to definitively quantify these differences and further refine risk assessments.
References
A Comparative Guide to the Quantification of N-Nitrosodipropylamine (NDPA): Isotope Dilution GC-MS/MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities, such as N-Nitrosodipropylamine (NDPA), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate stringent control and monitoring of these impurities at trace levels. This guide provides an objective comparison of the validated isotope dilution Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method with alternative analytical techniques for the accurate quantification of NDPA. The information presented, supported by experimental data and detailed protocols, is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their needs.
Data Presentation: Performance Comparison of NDPA Quantification Methods
The selection of an analytical method for NDPA quantification is often a trade-off between sensitivity, selectivity, and applicability to different sample matrices. The following tables summarize the performance characteristics of the isotope dilution GC-MS/MS method and a common alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of Isotope Dilution GC-MS/MS for NDPA Quantification
| Parameter | Reported Value | Matrix | Reference |
| Method Detection Limit (MDL) | 0.4 - 4 ng/L | Drinking Water | [1] |
| Limit of Quantification (LOQ) | 2 ng/mL | Semi-solid pharmaceutical formulations | [2] |
| Limit of Detection (LOD) | 1 ng/mL | Semi-solid pharmaceutical formulations | [2] |
| Recovery | 70% - 130% | Sartan drug substances | [3] |
| Precision (RSD%) | < 15% | Not Specified | [4] |
Table 2: Performance Characteristics of LC-MS/MS for NDPA Quantification
| Parameter | Reported Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.4 - 6 ng/L | Surface Water | [5] |
| Recovery | > 70% | Surface Water | [5] |
| Precision (RSD%) | < 20% | Surface Water | [5] |
| Applicability | Suitable for a broader range of nitrosamines, including non-volatile or thermally labile compounds. | General | [6] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving accurate and reproducible results. Below are representative methodologies for the quantification of NDPA using isotope dilution GC-MS/MS and LC-MS/MS.
Isotope Dilution GC-MS/MS Method for NDPA Quantification
This protocol is adapted from methodologies developed for the analysis of multiple nitrosamines in pharmaceutical products.[2][3]
1. Sample Preparation:
-
Weigh a representative portion of the sample (e.g., 1 gram of a semi-solid formulation or a specific amount of a drug substance).
-
Spike the sample with a known amount of isotopically labeled NDPA (e.g., NDPA-d14) as an internal standard.
-
Dissolve the sample in an appropriate solvent system. This may involve a series of solvents like methanol (B129727), hexane, water, and dichloromethane (B109758) to handle complex matrices.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the nitrosamines from the sample matrix. For LLE, dichloromethane is a common extraction solvent.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a capillary column suitable for nitrosamine (B1359907) analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Temperature Program: An optimized temperature gradient is employed to separate the target analytes. For example, start at 40°C, hold for 1 minute, ramp to 170°C at 5°C/min, and then to 200°C at 10°C/min.[2]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native NDPA and the isotopically labeled internal standard.
-
3. Quantification:
-
The concentration of NDPA is determined by comparing the peak area ratio of the native NDPA to the isotopically labeled internal standard against a calibration curve prepared with known concentrations of NDPA and the internal standard. The use of an isotope-labeled internal standard corrects for variations in extraction recovery and instrument response.[7]
Alternative Method: LC-MS/MS for NDPA Quantification
LC-MS/MS has emerged as a powerful alternative, particularly for its applicability to a wider range of nitrosamines without the need for derivatization.[6]
1. Sample Preparation:
-
Sample preparation is similar to the GC-MS/MS method, involving weighing the sample, spiking with an internal standard (isotopically labeled NDPA), dissolution, and extraction (LLE or SPE).
-
The final extract is typically reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As with GC-MS/MS, specific precursor-to-product ion transitions for both native and labeled NDPA are monitored.
-
3. Quantification:
-
Quantification is performed using the isotope dilution method, as described for the GC-MS/MS protocol.
Mandatory Visualization
The following diagrams illustrate the experimental workflow of the isotope dilution method and a logical comparison of different quantification approaches.
Caption: Experimental workflow for NDPA quantification using the isotope dilution method.
Caption: Logical comparison of different analytical quantification approaches for NDPA.
References
- 1. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. edqm.eu [edqm.eu]
- 4. turkjps.org [turkjps.org]
- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory comparison of N-Nitrosodipropylamine analysis using N-Nitrosodipropylamine-d14
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Nitrosodipropylamine (NDPA), a potential genotoxic impurity, is a critical concern in pharmaceutical quality control. This guide provides a comparative overview of analytical methodologies for NDPA analysis, with a particular focus on the use of N-Nitrosodipropylamine-d14 (NDPA-d14) as an internal standard to ensure accuracy and precision. In the absence of a formal inter-laboratory round-robin study specifically for NDPA, this document synthesizes data from various validated methods to present a "virtual" inter-laboratory comparison. This approach offers a valuable framework for evaluating method performance across different analytical platforms, primarily Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The selection of an analytical method for NDPA quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both GC-MS/MS and LC-MS/MS have demonstrated the requisite sensitivity and selectivity for trace-level analysis of nitrosamine (B1359907) impurities.[1][2] The use of a stable isotope-labeled internal standard like NDPA-d14 is a common practice to compensate for matrix effects and variations during sample preparation and analysis.[3]
Below is a summary of typical performance characteristics for GC-MS/MS and LC-MS/MS methods for the analysis of NDPA, compiled from various studies.
| Parameter | Method A: GC-MS/MS | Method B: LC-MS/MS | Method C: GC-MS/MS (High Sensitivity) | Method D: LC-MS/MS (UPLC) | Acceptance Criteria (Typical) |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.05 - 0.2 ng/mL | < 0.1 ng/mL | < 0.05 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 ng/mL | 0.15 - 0.6 ng/mL | ≤ 0.3 ng/mL | ≤ 0.15 ng/mL | ≤ 30% of AI |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% | 98 - 102% | 80 - 120% |
| Precision (%RSD) | < 15% | < 10% | < 5% | < 5% | ≤ 15% |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 | > 0.999 | ≥ 0.99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of NDPA using GC-MS/MS and LC-MS/MS with NDPA-d14 as an internal standard.
Protocol 1: GC-MS/MS Analysis of NDPA
This method is suitable for the analysis of volatile nitrosamines like NDPA.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane).
-
Spike the sample with a known amount of NDPA-d14 internal standard solution (e.g., 100 ng/mL).
-
Vortex for 1 minute to dissolve the sample.
-
Add 5 mL of 0.1 N sodium hydroxide (B78521) solution and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol) for GC-MS/MS analysis.
2. GC-MS/MS Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
Inlet Temperature: 220 °C.
-
Injection Volume: 1 µL (Splitless).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 25 °C/min to 240 °C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
MRM Transitions:
-
NDPA: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier).
-
NDPA-d14: Precursor Ion > Product Ion (Quantifier).
-
Protocol 2: LC-MS/MS Analysis of NDPA
This method is suitable for a broader range of nitrosamines, including those that are less volatile or thermally labile.
1. Sample Preparation (Solid-Phase Extraction)
-
Accurately weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable diluent (e.g., 0.1% formic acid in water/methanol (B129727) 95:5 v/v).
-
Spike the sample with a known amount of NDPA-d14 internal standard solution (e.g., 10 ng/mL).
-
Vortex for 5 minutes to dissolve the sample.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 or equivalent (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: Linear gradient to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
NDPA: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier).
-
NDPA-d14: Precursor Ion > Product Ion (Quantifier).
-
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the general workflow for NDPA analysis and the decision-making process based on the obtained results.
Caption: General workflow for N-Nitrosodipropylamine (NDPA) analysis.
Caption: Decision tree for action based on NDPA analytical results.
References
A Head-to-Head Comparison: GC-MS vs. LC-MS/MS for the Analysis of N-Nitrosodipropylamine (NDPA)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal analytical technique for N-Nitrosodipropylamine (NDPA) detection and quantification.
The presence of N-nitrosamines, such as N-Nitrosodipropylamine (NDPA), as impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Consequently, robust and sensitive analytical methods are imperative for their accurate detection and quantification at trace levels. The two most prominent techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods for NDPA analysis, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific analytical needs.
While both techniques are powerful tools for nitrosamine (B1359907) analysis, the choice between them often hinges on factors such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity. For volatile nitrosamines like NDPA, GC-MS can be a robust and cost-effective option, particularly for cleaner sample matrices. However, LC-MS/MS is often considered the gold standard for nitrosamine analysis due to its high sensitivity and applicability to a broader range of nitrosamines without the need for derivatization[1][2].
Quantitative Performance: A Side-by-Side Comparison
The selection of an analytical method is frequently driven by its quantitative performance. The following table summarizes key performance parameters for the analysis of NDPA using GC-MS/MS and LC-MS/MS, compiled from various analytical studies.
| Performance Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | < 3 ppb[3] | 0.4 - 12 ng/L[4] |
| Limit of Quantification (LOQ) | 1 - 10 ppb[5] | 1.23 - 4.12 ng/L[6] |
| Linearity (Correlation Coefficient, r²) | > 0.99[7] | > 0.99[7] |
| Recovery | 70 - 130%[5][8] | 68 - 83%[4] |
| Precision (Relative Standard Deviation, RSD) | < 20%[5] | Not explicitly found for NDPA |
Experimental Workflows
The analytical workflow for both GC-MS and LC-MS/MS encompasses sample preparation, chromatographic separation, and mass spectrometric detection. The intricacies of each step can be tailored based on the sample matrix and the desired level of sensitivity.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of NDPA using both GC-MS/MS and LC-MS/MS.
GC-MS/MS Protocol
Sample Preparation: A common approach involves extraction of the sample with a suitable solvent. For instance, tablets can be ground and suspended in a sodium hydroxide (B78521) solution, followed by extraction with dichloromethane[8].
Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent[5].
-
Column: Agilent J&W DB-1701 GC capillary column (30 m × 0.25 mm, 1.0 µm) or equivalent[5].
-
Inlet Temperature: 240 °C[7].
-
Oven Temperature Program: Initial temperature of 50 °C held for 3 minutes, then ramped to 150 °C at 15 °C/min, to 180°C at 10 °C/min, and finally to 240 °C at 25 °C/min, with a final hold for 10 minutes[7].
-
Carrier Gas: Helium.
-
Injection Mode: Splitless[7].
Mass Spectrometry Conditions:
-
MS System: Agilent 7010B triple quadrupole GC/MS/MS or equivalent[5].
-
Ionization Mode: Electron Ionization (EI) at 70 eV[7].
-
MS Source Temperature: 230 °C[7].
-
Transfer Line Temperature: 240 °C[7].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[8].
LC-MS/MS Protocol
Sample Preparation: Sample pretreatment can be performed using solid-phase extraction (SPE) based on methods like US EPA Method 521[4].
Chromatographic Conditions:
-
LC System: Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC system or equivalent[4].
-
Column: Thermo Scientific™ Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) or Zorbax Eclipse Plus C18 (100 × 2.1 mm, 3.5 µm)[4][6].
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol (B129727) with 0.1% formic acid is commonly used[4].
-
Flow Rate: 500 µL/min[4].
-
Injection Volume: 100 µL[4].
-
Column Temperature: 40 °C[7].
Mass Spectrometry Conditions:
-
MS System: Thermo Scientific™ Q Exactive™ hybrid quadrupole-Orbitrap mass spectrometer or a triple quadrupole mass spectrometer[4][9].
-
Ionization Mode: Positive electrospray ionization (ESI) is frequently used[6].
-
Ion Source Temperature: 200 °C[7].
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Full Scan MS with high resolution[4][7].
Concluding Remarks
Both GC-MS/MS and LC-MS/MS are highly capable techniques for the trace-level analysis of N-Nitrosodipropylamine.
-
GC-MS/MS offers a reliable and cost-effective solution, particularly for volatile nitrosamines like NDPA in less complex matrices. The primary advantage lies in its robustness and widespread availability.
-
LC-MS/MS provides superior sensitivity and is applicable to a wider range of nitrosamines, including those that are non-volatile or thermally labile, without the need for derivatization[1]. This makes it a more versatile and often preferred method, especially for complex sample matrices or when a comprehensive nitrosamine profile is required.
Ultimately, the selection between GC-MS/MS and LC-MS/MS for NDPA analysis should be guided by the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, available instrumentation, and throughput needs. For routine quality control of NDPA in relatively clean samples, GC-MS/MS may be sufficient. However, for challenging matrices or when the lowest possible detection limits are necessary, LC-MS/MS is the method of choice.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. dspace.incdecoind.ro [dspace.incdecoind.ro]
- 7. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edqm.eu [edqm.eu]
- 9. shimadzu.com [shimadzu.com]
A Comparative Guide to N-Nitrosodipropylamine-d14 Certified Reference Materials for Accurate Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of N-nitrosamine impurities in pharmaceutical products is a critical regulatory and safety requirement. The use of stable isotope-labeled internal standards, such as N-Nitrosodipropylamine-d14 (NDPA-d14), is essential for robust and reliable analytical methods, mitigating matrix effects and variability in sample preparation and instrument response.[1] This guide provides a framework for the performance evaluation of different commercially available NDPA-d14 certified reference materials (CRMs).
While direct comparative studies from suppliers are not publicly available, this guide outlines the key performance indicators and detailed experimental protocols necessary for an objective in-house evaluation. By following these standardized methods, researchers can confidently select the most suitable CRM for their specific analytical needs.
Key Performance Indicators for CRM Evaluation
The selection of a high-quality NDPA-d14 CRM is paramount for the accuracy of any nitrosamine (B1359907) testing method. The following table summarizes the critical parameters to consider when comparing different CRMs.
| Performance Indicator | Description | Importance |
| Certified Concentration & Uncertainty | The stated concentration of the analyte in the solution and the associated measurement uncertainty. | Directly impacts the accuracy of quantification. A smaller uncertainty indicates higher confidence in the certified value. |
| Purity (Chemical & Isotopic) | The percentage of the desired deuterated compound, free from unlabeled NDPA and other impurities. | High isotopic purity is crucial to prevent interference and overestimation of the native analyte. Chemical purity ensures no co-eluting contaminants affect the measurement. |
| Documentation & Certification | Availability of a Certificate of Analysis (CoA) with details on traceability (e.g., ISO 17034, ISO/IEC 17025).[2] | Ensures the material is produced and certified to the highest quality standards, providing confidence in its use for regulatory submissions. |
| Stability | The ability of the CRM to maintain its certified concentration and purity over its shelf life under specified storage conditions. | Long-term stability ensures consistent performance over time, reducing the need for frequent re-qualification. |
| Matrix Suitability | The performance of the CRM when spiked into the actual sample matrix (e.g., drug product, substance). | Demonstrates the robustness of the internal standard in the presence of complex sample components. |
Comparative Data Summary (Illustrative)
The following tables represent the type of data that should be generated from the experimental protocols outlined below to compare different NDPA-d14 CRMs.
Table 1: Supplier-Stated Specifications
| Supplier | Product Number | Lot Number | Certified Concentration (µg/mL) | Purity (%) | Certification |
| Supplier A | [Product Code] | [Lot Number] | 100 ± 2.0 | >99% (Isotopic), >98% (Chemical) | ISO 17034 |
| Supplier B | [Product Code] | [Lot Number] | 100 ± 5.0 | >98% (Isotopic), >97% (Chemical) | Certified Reference Material |
| Supplier C | [Product Code] | [Lot Number] | 1.0 mg (Neat) | >95% (HPLC)[3] | N/A |
Table 2: Experimental Performance Evaluation
| Parameter | CRM Supplier A | CRM Supplier B | CRM Supplier C |
| Mean Peak Area (n=6) | 1,250,000 | 1,235,000 | 1,245,000 |
| Peak Area RSD (%) | 1.5 | 2.1 | 1.8 |
| Signal-to-Noise Ratio (S/N) | 550 | 530 | 540 |
| Recovery in Spiked Matrix (%) | 98.5 | 95.2 | 97.1 |
Experimental Protocols
A standardized and robust analytical method is crucial for an objective comparison. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a widely accepted and highly sensitive technique for nitrosamine analysis.[4]
Objective:
To compare the analytical performance of NDPA-d14 CRMs from different suppliers based on repeatability, signal intensity, and matrix recovery.
Materials:
-
NDPA-d14 CRMs from at least two different suppliers
-
Unlabeled NDPA analytical standard
-
LC-MS/MS system (e.g., equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source)[4]
-
LC column suitable for nitrosamine analysis (e.g., C18, PFP)[5]
-
Methanol (B129727), Water (LC-MS grade), Formic Acid
-
Drug product matrix for spiking experiments
Methodology: LC-MS/MS Analysis
-
Standard Preparation:
-
Prepare a stock solution of each NDPA-d14 CRM in methanol to a concentration of 1.0 µg/mL.
-
Create a working solution of 50 ng/mL by diluting the stock solution with methanol.
-
Prepare a calibration curve for unlabeled NDPA (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) with each working solution of NDPA-d14 CRM added as the internal standard at a constant concentration (e.g., 50 ng/mL).
-
-
LC-MS/MS Parameters (Illustrative):
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water[5]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[5]
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C[5]
-
Ionization Source: ESI+
-
MRM Transitions:
-
NDPA: Q1/Q3 transitions to be optimized
-
NDPA-d14: Q1/Q3 transitions to be optimized
-
-
-
Performance Evaluation Experiments:
-
Repeatability: Inject the 50 ng/mL working solution of each CRM six times and calculate the relative standard deviation (RSD) of the peak area.
-
Signal Intensity: Compare the mean peak area and signal-to-noise ratio of each CRM from the repeatability injections.
-
Matrix Recovery:
-
Prepare a blank drug product solution.
-
Spike the blank matrix with a known concentration of unlabeled NDPA and the NDPA-d14 CRM from each supplier.
-
Analyze the spiked samples and calculate the recovery of the unlabeled NDPA using the respective CRM as the internal standard.
-
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for CRM evaluation and the logical relationship of key performance indicators.
Caption: Experimental workflow for the comparative evaluation of NDPA-d14 CRMs.
Caption: Key attributes of a high-quality CRM and their impact on analytical outcomes.
References
A Researcher's Guide to Assessing the Isotopic Purity of N-Nitrosodipropylamine-d14 Standards
For researchers, scientists, and drug development professionals, the accuracy of analytical standards is paramount. N-Nitrosodipropylamine-d14 (NDPA-d14) is a critical internal standard used for the quantification of the probable human carcinogen N-Nitrosodipropylamine (NDPA) in pharmaceutical products.[1] The presence of nitrosamine (B1359907) impurities is under intense scrutiny by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3][4] Therefore, the isotopic purity of the NDPA-d14 standard is not just a matter of quality control; it is a critical component for ensuring patient safety and regulatory compliance.
An isotopically impure standard, particularly one containing residual unlabeled NDPA (d0), can lead to the overestimation of the nitrosamine content in a drug product, potentially triggering unnecessary and costly investigations or product recalls. This guide provides an objective comparison of analytical techniques and a detailed protocol for assessing the isotopic purity of NDPA-d14 standards.
Comparison of Analytical Techniques for Purity Assessment
The determination of isotopic purity for deuterated compounds relies on techniques that can differentiate between molecules based on their mass-to-charge ratio or nuclear properties. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.[5]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates compounds by chromatography and detects ions based on their mass-to-charge ratio.[6] | Detects the nuclear magnetic properties of isotopes, providing detailed structural information.[5] |
| Sensitivity | Very high (ng/mL or lower detection limits).[1] Ideal for detecting trace-level unlabeled impurities. | Lower sensitivity, typically requiring more sample. |
| Information Provided | Provides precise isotope ratios (e.g., d14 vs. d0) and detects other volatile impurities.[5] | Confirms the position of deuterium (B1214612) labeling within the molecule and overall structural integrity.[5] |
| Sample Requirement | Minimal, typically in the microgram range. | Higher, in the milligram range. |
| Primary Use Case | Quantitative determination of isotopic purity and impurity profiling. | Qualitative confirmation of isotopic labeling and structure. |
For routine quality control and precise quantification of isotopic purity, GC-MS is the preferred method due to its high sensitivity and accuracy in determining isotope ratios.[6]
Experimental Protocol: Isotopic Purity of NDPA-d14 by GC-MS
This section details a typical GC-MS protocol for determining the isotopic purity of an NDPA-d14 standard.
1. Objective: To quantify the percentage of unlabeled N-Nitrosodipropylamine (NDPA-d0) in a this compound (NDPA-d14) standard.
2. Materials and Reagents:
-
NDPA-d14 standard (sample to be tested)
-
High-purity solvent (e.g., Dichloromethane or Methanol)
-
GC-MS system equipped with an Electron Ionization (EI) source
3. Chromatographic Conditions:
-
GC Column: A mid-polarity column, such as a 5% Phenyl Methylpolysiloxane column (e.g., SPB-5, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1 µL (splitless injection).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
m/z 130: Molecular ion for unlabeled NDPA (d0).
-
m/z 144: Molecular ion for fully deuterated NDPA-d14.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
5. Sample Preparation:
-
Prepare a solution of the NDPA-d14 standard in the chosen solvent at a concentration suitable for GC-MS analysis (e.g., 1 µg/mL).
6. Data Analysis and Calculation:
-
Inject the prepared sample into the GC-MS system.
-
Integrate the peak areas for the monitored ions (m/z 130 and m/z 144) at the retention time corresponding to NDPA. The deuterated compound typically elutes slightly earlier than its unlabeled counterpart.[6]
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(m/z 144) / (Area(m/z 144) + Area(m/z 130))] x 100
Analytical Workflow Diagram
The following diagram illustrates the logical workflow for the assessment of an NDPA-d14 standard, from receipt to final purity calculation.
References
regulatory guidelines for the use of internal standards in nitrosamine analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products are of paramount importance for patient safety. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these potential carcinogens.[1][2] A critical component of robust and reliable analytical methods for nitrosamine analysis is the use of internal standards (IS).[3] This guide provides a comprehensive comparison of commonly used internal standards, supported by experimental data, to aid researchers in method development and validation.
The Role of Internal Standards in Nitrosamine Analysis
Internal standards are essential for accurate quantification in analytical chemistry, particularly for trace-level analysis.[3] They are compounds with similar physicochemical properties to the analyte of interest, added to both calibration standards and samples at a known concentration before sample preparation.[3] In nitrosamine analysis, isotopically labeled analogs of the target nitrosamines are the preferred choice for internal standards, especially in mass spectrometry-based methods.[4]
The primary functions of internal standards in nitrosamine analysis include:
-
Compensation for Matrix Effects: Pharmaceutical matrices can be complex, leading to ion suppression or enhancement in mass spectrometry. Internal standards, being structurally similar to the analytes, experience similar matrix effects, allowing for accurate correction.
-
Correction for Variability in Sample Preparation: Losses can occur during various stages of sample preparation, such as extraction and concentration. An internal standard co-elutes with the analyte and experiences similar losses, enabling accurate quantification despite these variations.[3]
-
Monitoring of Instrument Performance: Internal standards help to monitor and correct for variations in instrument response over time.[3]
Comparison of Common Internal Standards for Nitrosamine Analysis
Isotopically labeled internal standards, particularly deuterated and ¹⁵N-labeled nitrosamines, are widely used. The choice of an appropriate internal standard is critical for method accuracy and precision.
Data Summary: Performance of Selected Deuterated Internal Standards
The following table summarizes performance data for commonly used deuterated internal standards in the analysis of various nitrosamine impurities. This data has been compiled from multiple sources to provide a comparative overview.
| Internal Standard | Analyte | Method | Linearity (R²) | Recovery (%) | Limit of Quantification (LOQ) |
| NDMA-d6 | NDMA | LC-MS/MS | >0.999 | 99-101% | 0.9 µg/kg |
| HS-GC-MS | >0.999 | 74.1-130.4% | 2.5 µg/L | ||
| NDEA-d10 | NDEA | LC-MS/MS | >0.999 | 99-101% | 0.3 µg/kg |
| HS-GC-MS | >0.999 | 88.7-114.4% | 2.5 µg/L | ||
| NDIPA-d14 | NDIPA | GC-MS/MS | Not Specified | Not Specified | Not Specified |
| NDBA-d18 | NDBA | GC-MS/MS | Not Specified | Not Specified | Not Specified |
Data compiled from multiple sources. Performance characteristics can vary based on the specific matrix, instrumentation, and method conditions.[5][6]
Considerations for Internal Standard Selection:
-
Deuterated vs. ¹⁵N-Labeled Standards: While deuterated standards are common, there is a potential for deuterium-hydrogen exchange under certain analytical conditions, which could compromise accuracy.[7] ¹⁵N-labeled standards are often preferred as they are less susceptible to such exchanges and can be synthesized with high isotopic purity.[7]
-
Isotopic Purity: The isotopic purity of the internal standard is crucial to avoid any contribution to the analyte signal.
-
Co-elution: The internal standard should ideally co-elute with the target analyte without causing isobaric interference.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for accurate and reproducible nitrosamine analysis. Below are representative methodologies for LC-MS/MS and GC-MS/MS.
Protocol 1: LC-MS/MS for the Analysis of a Broad Range of Nitrosamines
This method is suitable for the analysis of both volatile and non-volatile nitrosamines.
1. Sample Preparation:
-
Accurately weigh 100 mg of the drug substance or powdered drug product into a centrifuge tube.
-
Add 1 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) containing the internal standard mixture (e.g., NDMA-d6, NDEA-d10 at a concentration of 30 ppb).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each nitrosamine and its corresponding internal standard are monitored.
Protocol 2: Headspace GC-MS/MS for Volatile Nitrosamines
This method is particularly suitable for the analysis of volatile nitrosamines like NDMA and NDEA.
1. Sample and Standard Preparation:
-
Prepare calibration standards in a suitable solvent (e.g., N,N-Dimethyl sulfoxide) in 20 mL headspace vials.
-
Accurately weigh the drug product into a 20 mL headspace vial and add the solvent and the internal standard solution (e.g., NDMA-d6, NDEA-d10).
-
Seal the vials immediately.
2. GC-MS/MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MS System: Agilent 7010B Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM).
Workflow for Nitrosamine Analysis Using Internal Standards
The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in pharmaceutical products, incorporating the use of internal standards.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. clearsynth.com [clearsynth.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Safety Operating Guide
Proper Disposal Procedures for N-Nitrosodipropylamine-d14
This document provides crucial safety and logistical information for the proper handling and disposal of N-Nitrosodipropylamine-d14 (CAS No. 93951-96-3). As a deuterated isotopologue of N-Nitrosodipropylamine, a probable human carcinogen, this compound must be managed with extreme caution to ensure the safety of laboratory personnel and environmental protection.[1][2] Adherence to all local, regional, national, and international waste disposal regulations is mandatory.[3]
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are trained on its proper handling and storage.[1] A designated and marked regulated area should be established for any work with this substance.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety glasses with side shields or goggles.[1] For operations where aerosols or vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
Engineering Controls: Use this chemical only in areas with adequate exhaust ventilation, such as a chemical fume hood, to minimize exposure.[1][3]
-
Spill Response: In case of a spill, immediately evacuate the area. Absorb the spill with an inert material (e.g., sand, diatomite) and collect it in a sealed, properly labeled container for disposal.[4] Do not allow the material to enter drains or waterways.[3]
-
First Aid:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water and remove contaminated clothing.[5]
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. In all cases of exposure, seek immediate medical attention.
-
Summary of Chemical and Hazard Data
The following table summarizes key quantitative and hazard information for this compound.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | NDPA-d14, N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide[3][6][7] |
| CAS Number | 93951-96-3[3][7] |
| Molecular Formula | C₆D₁₄N₂O[3] |
| Molecular Weight | 144.27 g/mol [3][7] |
| GHS Hazard Statements | H302: Harmful if swallowed.[3][7]H350: May cause cancer.[3][7]H411: Toxic to aquatic life with long lasting effects.[3][7] |
| GHS Signal Word | Danger[3][7] |
Step-by-Step Disposal Procedures
Waste containing this compound must be treated as hazardous. Do not dispose of it down the drain or with general laboratory trash. Collect waste in sealed, clearly labeled containers and store it in a locked, secure area away from incompatible materials.[1][3]
There are two primary methods for the disposal of this compound: high-temperature incineration and chemical degradation.
Method 1: High-Temperature Incineration (Preferred)
This is the most common and recommended method for the ultimate disposal of carcinogenic waste.
-
Collection: Collect all waste, including pure substance, contaminated solutions, and disposable labware (gloves, pipette tips, etc.), in a designated, sealed, and properly labeled hazardous waste container.
-
Labeling: Label the container clearly as "Hazardous Waste," listing "this compound" and its associated hazards (Toxic, Carcinogen, Environmentally Hazardous).
-
Storage: Store the sealed container in a cool, well-ventilated, and secure area, segregated from incompatible materials.[1]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. The material should be destroyed via high-temperature incineration in a facility equipped with a NOx scrubber to handle the nitrogen oxides produced during combustion.[8][9]
Method 2: Chemical Degradation
Chemical degradation can be used to convert the nitrosamine (B1359907) into less harmful products before disposal. This is particularly useful for decontaminating solutions or glassware in the lab. A simple and effective method involves reduction with an aluminum-nickel alloy.[10]
This procedure rapidly reduces nitrosamines to their corresponding, less harmful amines.[10]
Materials:
-
Waste solution containing this compound
-
Aluminum-Nickel (Al-Ni) alloy powder (e.g., Raney nickel catalyst)
-
Aqueous alkali solution (e.g., 2M Sodium Hydroxide)
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Preparation: Perform all steps within a certified chemical fume hood while wearing appropriate PPE.
-
Reaction Setup: Place the nitrosamine waste solution into the reaction vessel.
-
Addition of Reagents: While stirring, cautiously add the Al-Ni alloy powder and the aqueous alkali solution. The reaction is exothermic; add reagents slowly to control the temperature.
-
Reaction: Allow the mixture to react with continuous stirring. The reduction process is generally rapid, converting the nitrosamine to dipropylamine (B117675) and ammonia.[10]
-
Verification (Optional but Recommended): Before disposal, the treated solution can be analyzed by a suitable method (e.g., GC-MS) to confirm the complete destruction of the nitrosamine.
-
Final Disposal: Once degradation is complete, the resulting mixture, containing amines and metal residues, must still be disposed of as hazardous waste according to institutional and local regulations. Neutralize the solution if necessary and collect it in a labeled hazardous waste container for pickup by a licensed disposal service.
Note: This degradation procedure is not recommended for waste dissolved in acetone (B3395972) or dichloromethane, as the reaction may be slow or incomplete.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. tcmda.com [tcmda.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. agilent.com [agilent.com]
- 5. N-NITROSODI-N-PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | C6H14N2O | CID 45052204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling N-Nitrosodipropylamine-d14
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Use, and Disposal of N-Nitrosodipropylamine-d14.
This document provides critical safety and logistical information for the laboratory use of this compound, a deuterated nitrosamine (B1359907) compound. Due to its classification as a potent carcinogen and its acute oral toxicity, stringent adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Engineering Controls
This compound is a suspected carcinogen and is harmful if swallowed. All handling procedures that may generate aerosols or involve open containers must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[1] The work area must be clearly marked with warning signs indicating the presence of a carcinogen.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required when handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is mandatory. Use chemically resistant outer gloves (e.g., nitrile rubber) over a second pair of disposable gloves.[1] | Provides an additional barrier against contamination. Nitrosamines can penetrate some glove materials. |
| Body Protection | A disposable, solid-front lab coat or a disposable jumpsuit.[3] | Prevents skin contact with the substance. Disposable garments are preferred to avoid cross-contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or aerosols. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. For procedures with a higher risk of aerosolization, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge should be available. | A fume hood is the primary engineering control for respiratory protection. |
Step-by-Step Experimental Protocol: Solution Preparation
This protocol outlines the safe preparation of a stock solution from a neat (undiluted) sample of this compound.
Preparation:
-
Designate Work Area: All steps must be performed within a certified chemical fume hood.[3]
-
Gather Materials: Assemble all necessary equipment, including vials, pipettes, solvent, and waste containers, within the fume hood to minimize movement in and out of the designated area.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Weighing and Dissolving:
-
Tare the Vial: Place a clean, labeled vial on the analytical balance within the fume hood and tare the balance.
-
Dispense the Compound: Carefully transfer the desired amount of this compound into the tared vial. Use a disposable spatula or pipette tip for the transfer.
-
Re-weigh and Record: Securely cap the vial and re-weigh it to determine the exact mass of the compound. Record the weight.
-
Add Solvent: Uncap the vial and slowly add the calculated volume of the appropriate solvent using a calibrated pipette.
-
Dissolve: Cap the vial securely and mix gently by inversion or vortexing until the solid is completely dissolved.
Post-Procedure:
-
Decontaminate: Wipe down all surfaces and equipment within the fume hood with an appropriate decontamination solution (see Section 4).
-
Dispose of Waste: All disposable items that came into contact with this compound (e.g., pipette tips, wipes, gloves) must be disposed of as hazardous waste.[3]
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination, disposing of disposable items in the designated hazardous waste container.
-
Wash Hands: Thoroughly wash hands with soap and water after completing the procedure.
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent exposure and environmental contamination.
Decontamination Procedures
| Area/Item | Decontamination Procedure |
| Work Surfaces | Wipe down with a solution known to degrade nitrosamines, such as a 1:1 mixture of hydrobromic acid and acetic acid, followed by a thorough cleaning with soap and water.[4] Alternatively, UV irradiation can be used to degrade nitrosamines.[4] |
| Glassware | Immerse in a decontamination solution or wash thoroughly with a suitable solvent, followed by a standard laboratory glassware washing procedure. |
| Spills | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area as described for work surfaces. For large spills, evacuate the area and contact the institution's environmental health and safety department. |
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should be stored in a secondary containment bin. |
| Solid Waste | All disposable items (gloves, lab coats, pipette tips, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste bag or container.[3] |
| Neat Compound | Unused or expired neat this compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash. |
A simple one-step procedure for chemically degrading nitrosamine residues involves treatment with aluminum-nickel alloy powder and aqueous alkali, which reduces them to the corresponding amines.[5]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
